Fluorescein (tetraammonium)
Description
Historical Trajectories and Evolution of Fluorescent Dye Research
The journey of fluorescent dyes began in the 19th century, marking a significant leap in the ability of scientists to visualize and understand biological processes. A pivotal moment in this journey was the synthesis of fluorescein (B123965) in 1871 by the German chemist Adolf von Baeyer. researchgate.netfishersci.co.uk This discovery, which involved heating phthalic anhydride (B1165640) and resorcinol, produced a compound that exhibited intense yellow-green fluorescence in alkaline solutions. thermofisher.com Initially named "resorcinphthalein," this molecule, now known as fluorescein, laid the groundwork for the extensive family of xanthene-based fluorescent dyes. fishersci.co.ukthermofisher.com
The early 20th century saw the application of fluorescence microscopy to study the binding of dyes to living cells. researchgate.net However, it was later in the century that the full potential of fluorescent dyes in biological research was realized. The development of derivatives like fluorescein isothiocyanate (FITC) enabled the labeling of proteins and other biomolecules, revolutionizing techniques such as immunofluorescence and flow cytometry. acs.org The evolution continued with the introduction of other dye families like the rhodamines, which offered red-shifted spectra, and the cyanine (B1664457) dyes, known for their photostability and broader emission windows. fishersci.co.ukthermofisher.com These advancements were driven by the increasing demand for more sophisticated tools for multiplex analysis and super-resolution imaging, pushing for dyes with improved brightness, photostability, and water solubility. thermofisher.com
The Foundational Role of Fluorescein as a Benchmark Fluorophore in Contemporary Research
Fluorescein remains a fundamental tool and a benchmark in fluorescence research due to its exceptional photophysical properties, including a high molar absorptivity and excellent fluorescence quantum yield. nih.gov Its derivatives are among the most commonly used fluorescent reagents in biological research. nih.gov The core of fluorescein's utility lies in its xanthene structure, which is the basis for its bright fluorescence. nih.gov
The photophysical characteristics of fluorescein are well-documented and serve as a standard for comparison for newly developed fluorophores.
Table 1: Key Photophysical Properties of Fluorescein
| Property | Value | Conditions |
|---|---|---|
| Absorption Maximum (λabs) | ~494 nm | In water biotium.com |
| Emission Maximum (λem) | ~512 nm | In water biotium.com |
| Molar Extinction Coefficient (ε) | 92,300 cm-1M-1 | At 500.2 nm in basic ethanol (B145695) pjoes.com |
| Fluorescence Quantum Yield (ΦF) | 0.97 | In basic ethanol pjoes.com |
Note: These values can be influenced by the solvent and pH.
This strong fluorescence and well-defined spectral properties make fluorescein and its derivatives invaluable in a multitude of research applications. These include:
Fluorescence Microscopy and Imaging: Used to visualize cellular structures and track the localization of specific proteins and nucleic acids. thermofisher.com
Flow Cytometry: Employed for the detection and analysis of cell populations based on their fluorescent signatures. nih.govthermofisher.com
Immunofluorescence Assays: Utilized to detect and quantify specific antigens in tissues and cells by conjugating the dye to antibodies. thermofisher.com
Enzyme-Linked Immunosorbent Assay (ELISA): Fluorescein is used as a fluorescent conjugate to secondary antibodies for signal detection. biorxiv.org
Despite its widespread use, fluorescein does have limitations, such as pH sensitivity and a relatively high rate of photobleaching. nih.govmdpi.com These characteristics have spurred the development of more robust fluorophores, yet fluorescein's fundamental role as a reference and a building block for more complex probes remains undiminished.
Strategic Research Imperatives and Emerging Avenues for Fluorescein (Tetraammonium) Investigations
Fluorescein (tetraammonium), specifically in the form of fluorescein diphosphate (B83284), tetraammonium salt (FDP), represents a significant functional evolution of the classic fluorescein molecule. FDP is a non-fluorescent molecule that, upon enzymatic action by phosphatases, is hydrolyzed to the highly fluorescent fluorescein. fishersci.co.ukmedchemexpress.com This "turn-on" fluorescence mechanism is the cornerstone of its utility and directs the strategic imperatives for its future research.
Table 2: Properties of Fluorescein Diphosphate, Tetraammonium Salt (FDP) as a Fluorogenic Substrate
| Property | Description |
|---|---|
| Initial State | Colorless and non-fluorescent fishersci.co.uk |
| Enzymatic Reaction | Hydrolyzed by alkaline phosphatases fishersci.co.uk |
| Product | Strongly fluorescent fluorescein fishersci.co.uk |
| Excitation/Emission of Product | ~490 nm / ~514 nm fishersci.co.uk |
Note: The final fluorescent product is fluorescein, with its characteristic spectral properties.
The primary application of FDP is as a highly sensitive fluorogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPases). biotium.com This has positioned FDP as a valuable tool in several key research areas, with clear imperatives for future investigations:
High-Throughput Screening (HTS) for Drug Discovery: FDP is considered an excellent substrate for HTS assays aimed at identifying inhibitors of phosphatases, which are important drug targets. biotium.com Future research will likely focus on optimizing FDP-based assays for greater speed, miniaturization, and compatibility with a wider range of automated screening platforms. nih.govbiorxiv.orgrsc.org
Development of Novel Diagnostic Assays: The enzymatic conversion of FDP to a fluorescent product provides a clear and quantifiable signal, making it ideal for diagnostic applications. researchgate.net Research is moving towards the development of rapid, sensitive, and non-invasive diagnostic tests for diseases associated with abnormal phosphatase levels, such as liver and bone disorders. researchgate.net
Advanced Biomedical Imaging: While currently used primarily in in-vitro assays, there is potential for developing FDP-based probes for in-vivo imaging of enzyme activity. nih.govanu.edu.auutexas.edu This would require modifications to enhance cell permeability and target specificity, opening up new avenues for real-time monitoring of disease processes at the cellular and tissue level. researchgate.net
Multiplexed Enzyme Assays: An emerging trend is the development of multiplexed assays that can simultaneously measure the activity of multiple enzymes. nih.gov Future work could involve combining FDP with other fluorogenic substrates that produce spectrally distinct products, allowing for the simultaneous analysis of different phosphatase activities in a single sample.
In essence, the strategic research imperatives for fluorescein (tetraammonium) are centered on leveraging its properties as a superior fluorogenic substrate to create more powerful tools for biomedical research and clinical diagnostics. The focus is on enhancing sensitivity, throughput, and applicability in increasingly complex biological systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXZSKGRVJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies of Fluorescein
Rational Design and Synthesis of Fluorescein (B123965) Derivatives for Enhanced Performance
The targeted synthesis of fluorescein derivatives aims to optimize its chemical, fluorescent, and biological characteristics, as well as its suitability for conjugation to other molecules. researchgate.net Key to this is the introduction of various functional groups and linkers to the fluorescein scaffold.
Covalent Conjugation Techniques for Modifying Fluorescein Photophysics and Permeability
Covalent attachment of different chemical moieties to the fluorescein core is a primary strategy to modulate its properties. This involves forming stable chemical bonds between fluorescein and other molecules to create bioconjugates with desired functionalities. tdblabs.se
The use of linker molecules is fundamental in bioconjugation, providing a bridge between fluorescein and a target biomolecule. nih.gov The choice of linker chemistry is crucial as it influences the stability of the conjugate and the photophysical properties of the fluorophore.
One of the most widely used reactive derivatives of fluorescein is fluorescein isothiocyanate (FITC). The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as those found in the lysine (B10760008) residues of proteins, to form a stable thiourea (B124793) linkage. tdblabs.seresearchgate.net This chemistry is extensively used for labeling antibodies and other proteins for applications in flow cytometry and fluorescence microscopy. acs.org While effective, the conjugation process with FITC can be sluggish and may produce by-products. oup.com
To address these limitations, other linker chemistries have been developed. For instance, N-hydroxysuccinimidyl (NHS) esters offer a more efficient reaction with primary amines under mild conditions. nih.govoup.com A notable example is N-hydroxysuccinimidyl-fluorescein-O-acetate, which allows for rapid derivatization with less interference compared to FITC. oup.com The development of branched linkers allows for the attachment of multiple fluorescein molecules to a single point, potentially increasing signal intensity, though this can sometimes lead to self-quenching if the fluorophores are in too close proximity. nih.gov
| Linker/Reactive Group | Target Functional Group | Bond Formed | Key Characteristics |
|---|---|---|---|
| Isothiocyanate (-N=C=S) | Primary Amine (-NH2) | Thiourea | Stable linkage, widely used for proteins, moderately reactive. tdblabs.se |
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | Efficient reaction, mild conditions, less interference than FITC. oup.com |
| Carbamoyl | Amine (-NH2) | Urea | Used for direct labeling of nucleobases in DNA. researchgate.net |
| Oxyamine | Aldehyde/Ketone | Oxime | Used in site-specific antibody conjugation after periodate (B1199274) oxidation. nih.gov |
A significant challenge for using fluorescein in cellular applications is its limited ability to cross cell membranes. To overcome this, an innovative strategy involves the covalent conjugation of fluorescein with superchaotropic boron clusters. These anionic boron clusters have demonstrated the ability to interact with biomolecules and facilitate their translocation across plasma membranes.
Recent research has shown that covalently attaching a chlorinated dodecaborate (B577226) moiety to 6-carboxyfluorescein (B556484) (6-FAM) via a PEG linker significantly enhances the membrane permeability of the fluorescein derivative. This covalent conjugate exhibited more efficient cellular uptake compared to non-covalent mixtures of fluorescein and boron clusters. The covalent approach not only improved membrane permeability but also enhanced water solubility while maintaining low cytotoxicity, highlighting its potential for improving the cellular uptake of hydrophilic molecules.
Non-Covalent Modification Strategies for Modulating Fluorescein Properties
Beyond covalent linkages, non-covalent interactions can also be harnessed to modify the properties of fluorescein. These strategies are often based on supramolecular chemistry principles, such as host-guest interactions. rsc.org
A notable example is the non-covalent functionalization of single-walled carbon nanotubes (SWNTs) with fluorescein-polyethylene glycol (Fluor-PEG). In this system, the aromatic fluorescein moiety adsorbs onto the surface of the carbon nanotube, likely through π-stacking interactions. nih.gov This non-covalent conjugation imparts aqueous solubility to the nanotubes and provides a fluorescent label. Interestingly, the optical properties of the fluorescein, such as its absorbance and fluorescence, become pH-dependent due to its interaction with the nanotube sidewall. nih.gov While the fluorescence of fluorescein is partially quenched upon adsorption to the SWNT, it remains sufficient for applications in cellular imaging and tracking. nih.gov
| Interacting Species | Nature of Interaction | Effect on Fluorescein Properties |
|---|---|---|
| Single-Walled Carbon Nanotubes (SWNTs) | π-stacking | Partial fluorescence quenching, pH-dependent absorbance and fluorescence. nih.gov |
| Crown Ethers | Host-Guest | Changes in emission intensity upon ion binding. rsc.org |
Pre- and Post-Column Derivatization Techniques in High-Performance Liquid Chromatography (HPLC)
In the field of analytical chemistry, particularly in HPLC, derivatization is a crucial technique to enhance the detection of analytes that lack a strong chromophore or fluorophore. actascientific.comsdiarticle4.com Both pre- and post-column derivatization methods utilizing fluorescein-based reagents have been developed to improve sensitivity and selectivity. actascientific.comactascientific.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its injection into the HPLC column. academicjournals.org This approach has been successfully used for the analysis of amino acids and oligopeptides using reagents like N-hydroxysuccinimidyl-fluorescein-O-acetate. oup.com This method offers high detection sensitivity in the femtomole range and good selectivity for amino groups. oup.com An advantage of pre-column derivatization is that it can also modify the chromatographic properties of the analyte, potentially improving separation. nih.gov
Post-column derivatization occurs after the separation of analytes on the HPLC column and before they reach the detector. mdpi.com This technique is beneficial as it does not interfere with the chromatographic separation. Fluorescamine is a reagent used in post-column derivatization for the determination of compounds with primary amino groups, such as certain cephalosporin (B10832234) antibiotics. tandfonline.com This method has been shown to be more sensitive than UV detection for these compounds and offers improved selectivity when analyzing complex biological samples like plasma and urine. tandfonline.com While fluorescein itself is less commonly used in post-column derivatization for amines compared to reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine, the principle of enhancing fluorescence for detection remains a powerful tool. actascientific.comactascientific.com
| Technique | Derivatizing Reagent Example | Analyte Class | Key Advantage | Detection Limit Example |
|---|---|---|---|---|
| Pre-Column | N-hydroxysuccinimidyl-fluorescein-O-acetate | Amino acids, Oligopeptides | High sensitivity, can improve separation. oup.comnih.gov | 0.64 to 12 fmol oup.com |
| Post-Column | Fluorescamine | Primary amines (e.g., Cephalosporins) | No interference with chromatography, improved selectivity in complex matrices. tandfonline.com | ~2x more sensitive than UV detection for certain cephalosporins. tandfonline.com |
Derivatization for Volatility and Peak Shape Improvement in Chromatographic Analyses
The inherent polarity and low volatility of fluorescein present challenges for its analysis by gas chromatography (GC) and can lead to poor peak shapes in high-performance liquid chromatography (HPLC). Chemical derivatization is a key strategy to overcome these limitations by modifying the functional groups of the fluorescein molecule, thereby altering its physicochemical properties.
Gas Chromatography (GC) Derivatization:
To make fluorescein amenable to GC analysis, its polar hydroxyl and carboxylic acid groups must be derivatized to increase volatility and thermal stability. The most common approach is silylation , which involves replacing the active hydrogens in these functional groups with a trimethylsilyl (B98337) (TMS) group.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl and carboxyl groups of fluorescein into their corresponding TMS ethers and esters. This derivatization significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC-MS. While detailed experimental procedures for the silylation of fluorescein are not extensively published in peer-reviewed literature, the Human Metabolome Database contains a predicted GC-MS spectrum for a di-TMS derivative of fluorescein, indicating that this is a recognized method for its analysis.
| Derivatization Technique | Reagent(s) | Purpose | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA, TMCS | Increase volatility and thermal stability for GC analysis | Trimethylsilyl (TMS) ether/ester |
High-Performance Liquid Chromatography (HPLC) Peak Shape Improvement:
In reversed-phase HPLC, fluorescein can exhibit poor peak shape, such as tailing, due to interactions between its ionizable functional groups and residual silanols on the silica-based stationary phase. welch-us.com This can be addressed through derivatization or the use of mobile phase additives.
Esterification: The synthesis of fluorescein esters, such as fluorescein ethyl ester, by reacting fluorescein with the corresponding alcohol can reduce its polarity and mask the carboxylic acid group, leading to improved retention and peak shape in reversed-phase HPLC. researchgate.netnih.gov
Ion-Pairing Chromatography: The addition of ion-pairing reagents to the mobile phase is a common strategy to improve the peak shape of ionizable analytes like fluorescein. welch-us.comphenomenex.blog These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte. For the anionic fluorescein, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used. This neutralizes the charge on the fluorescein molecule, reducing undesirable interactions with the stationary phase and resulting in sharper, more symmetrical peaks. phenomenex.blogchromatographyonline.com
| Strategy | Method/Reagent | Mechanism | Effect on Chromatography |
|---|---|---|---|
| Derivatization | Esterification | Reduces polarity and masks the carboxylic acid group | Improved retention and peak symmetry |
| Mobile Phase Additive | Ion-Pairing Reagents (e.g., Tetrabutylammonium salts) | Neutralizes the charge on the fluorescein molecule | Reduces peak tailing and improves peak shape |
Functionalization of Fluorescein for Specific Research Applications
The fluorescein scaffold is highly versatile and can be chemically modified to create probes for a wide range of biological and chemical targets. This functionalization often involves introducing specific recognition moieties that modulate the fluorescence properties of the fluorescein core upon interaction with the target analyte.
The fluorescence of fluorescein is inherently pH-dependent, with its quantum yield increasing significantly in more alkaline conditions. nih.gov This property has been exploited to develop a variety of pH-sensitive probes for biological applications. The strategy often involves modifying the fluorescein structure to tune its pKa to a physiologically relevant range or to create ratiometric sensors that provide more accurate pH measurements. nih.govsilicycle.com
For instance, the introduction of electron-withdrawing or -donating groups to the xanthene ring can alter the pKa of the phenolic hydroxyl groups, thereby shifting the pH range over which the probe is most sensitive. Ratiometric pH probes have been developed by conjugating fluorescein with a pH-insensitive fluorophore. nih.gov In such systems, the ratio of the fluorescence intensities at two different wavelengths changes with pH, providing a more robust measurement that is independent of probe concentration and instrumental parameters. nih.gov
The functionalization of fluorescein has led to the development of a vast array of chemosensors and biosensors for the detection of various analytes, including metal ions, reactive oxygen species (ROS), and enzyme activity.
Metal Ion Sensors: Fluorescein-based sensors for metal ions are typically designed by incorporating a chelating group that selectively binds to the target ion. This binding event alters the electronic properties of the fluorescein core, leading to a change in its fluorescence intensity. For example, fluorescein derivatives functionalized with moieties containing nitrogen, sulfur, or selenium have been synthesized to act as selective chemosensors for silver (Ag+) ions. researchgate.net Similarly, fluorescein-based ligands have been engineered for the detection of intracellular zinc (Zn2+) and copper (Cu2+) ions. nih.govsielc.com
Reactive Oxygen Species (ROS) Probes: To detect ROS, fluorescein is often modified with a reactive group that is selectively cleaved or altered by a specific ROS, leading to a "turn-on" fluorescence response. For example, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are non-fluorescent fluorescein derivatives that, upon reaction with highly reactive oxygen species like the hydroxyl radical, are converted to the highly fluorescent fluorescein. phenomenex.blog Fluorescein-based probes have also been developed for the detection of hydrogen peroxide. mdpi.com
Enzyme-Activated Probes: Fluorescein derivatives can be designed as "caged" fluorophores that only become fluorescent after being acted upon by a specific enzyme. This is typically achieved by attaching a substrate for the enzyme of interest to the fluorescein molecule in a way that quenches its fluorescence. Enzymatic cleavage of the substrate releases the fluorescein, resulting in a "turn-on" fluorescence signal that can be used to monitor enzyme activity. tcichemicals.com For example, a dual-analyte probe based on fluorescein has been synthesized to detect β-glucosidase and hydrogen peroxide. tcichemicals.com
| Target Analyte | Functionalization Strategy | Sensing Mechanism | Example Probe/Derivative |
|---|---|---|---|
| pH | Introduction of electron-withdrawing/donating groups; conjugation with a pH-insensitive fluorophore | Modulation of pKa; ratiometric fluorescence | Modified fluoresceins with tuned pKa |
| Metal Ions (e.g., Ag+, Zn2+, Cu2+) | Incorporation of selective chelating groups | Chelation-induced fluorescence change | Fluorescein derivatives with N, S, or Se-containing receptors |
| Reactive Oxygen Species (ROS) | Modification with a ROS-cleavable group | "Turn-on" fluorescence upon reaction with ROS | HPF, APF |
| Enzyme Activity | Attachment of an enzyme-specific substrate that quenches fluorescence | Enzymatic cleavage releases fluorescein, restoring fluorescence | Fluorescein-based dual-analyte probe for β-glucosidase and H2O2 |
Fundamental Photophysical and Spectroscopic Investigations of Fluorescein Tetraammonium Systems
Advanced Spectroscopic Characterization Methodologies
The comprehensive understanding of the photophysical behavior of fluorescein (B123965) (tetraammonium) systems relies on a suite of advanced spectroscopic techniques. These methodologies allow for the detailed investigation of the molecule's electronic and structural properties in its ground and excited states, providing insights into the dynamic processes that occur upon photoexcitation.
Time-Resolved Electronic and Vibrational Spectroscopies for Excited State Elucidation
Time-resolved spectroscopic techniques are indispensable for directly observing the transient species and ultrafast events that follow light absorption. By employing pulsed laser sources with durations ranging from femtoseconds to nanoseconds, researchers can monitor the evolution of the excited state population and identify key intermediates and relaxation pathways. sciencedaily.commontana.edu
Femtosecond transient absorption (TA) spectroscopy is a powerful tool for this purpose. In a typical TA experiment, a "pump" pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed "probe" pulse monitors the changes in absorption of the sample. This allows for the tracking of processes such as internal conversion, vibrational relaxation, and intersystem crossing on their natural timescales. osti.gov For fluorescein and its derivatives, TA spectroscopy can reveal dynamics of solvent relaxation and conformational changes in the excited state. osti.gov The instrument response function in these experiments is typically on the order of 100 femtoseconds, enabling the resolution of very rapid processes. osti.gov
Nanosecond emission spectroscopy complements TA by monitoring the fluorescence decay kinetics. Following excitation with a short pulse of light, the fluorescence intensity of fluorescein decays over time as the excited state depopulates. acs.org The rate of this decay is characterized by the fluorescence lifetime (τ), which is sensitive to the molecule's environment and any processes that compete with fluorescence, such as quenching or energy transfer. montana.eduresearchgate.net For instance, the fluorescence lifetime of the fluorescein dianion has been reported to be approximately 4.32 nanoseconds in the absence of excited-state reactions. acs.org Time-resolved fluorescence can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which offers high sensitivity and temporal resolution. biorxiv.org
Detailed Analysis of Absorption and Fluorescence Emission Spectra in Varied Environments
The absorption and fluorescence emission spectra of fluorescein are highly sensitive to its surrounding environment, a phenomenon known as solvatochromism. ijcce.ac.irdntb.gov.uamdpi.com This sensitivity arises from changes in the relative energies of the ground and excited states due to interactions between the fluorescein molecule and solvent molecules. Factors such as solvent polarity, hydrogen bonding capability, and pH significantly influence the spectral properties. nih.govsquarespace.com
In aqueous solutions, fluorescein can exist in several ionic forms, including cationic, neutral, monoanionic, and dianionic species, depending on the pH. squarespace.com Each of these forms exhibits distinct absorption and emission spectra. Under basic conditions (pH > 8), the dianionic form predominates, showing a strong absorption maximum around 490 nm and intense fluorescence with a peak near 515 nm. squarespace.com As the pH is lowered, the equilibrium shifts towards the monoanionic, neutral, and cationic forms, leading to changes in the absorption spectra and a quenching of the fluorescence intensity when excited at 490 nm. squarespace.com
The effect of solvent polarity and hydrogen bonding on the spectral properties of fluorescein has been systematically studied. ijcce.ac.irnih.gov For example, the absorption maximum of fluorescein shifts from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide. omlc.org Similarly, the fluorescence maximum shifts from 508 nm to 543 nm in the same series of solvents. omlc.org These spectral shifts can be correlated with solvent parameters that describe their hydrogen bond donating and accepting abilities, indicating that hydrogen bonding plays a crucial role in determining the electronic energy levels of the fluorescein dianion. nih.gov
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
|---|---|---|
| Trifluoroethanol | 484 | 508 |
| Dimethylsulfoxide | 520 | 543 |
| Basic Ethanol (B145695) | 500.2 | - |
| 0.1 M NaOH | 490 | 515 |
Quantitative Fluorescence Measurements and Calibration Techniques
Quantitative fluorescence measurements are essential for many applications and require careful calibration and standardization. arvojournals.org Fluorescein is often used as a reference standard in fluorescence spectroscopy due to its high and well-characterized fluorescence quantum yield. promega.comprotocols.io The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govuci.edu
The quantum yield of fluorescein is highly dependent on the solvent and pH. For the dianion form in 0.1 M NaOH, the quantum yield is approximately 0.95. squarespace.com In basic ethanol, a quantum yield of 0.97 has been reported. omlc.org The measurement of quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions. uci.edu
For accurate quantitative analysis, it is crucial to establish a calibration curve by measuring the fluorescence intensity of a series of standard solutions of known concentrations. protocols.iodenovix.com The relationship between fluorescence intensity and concentration is linear only at low absorbance values (typically below 0.05) to avoid inner filter effects. omlc.org Several studies have demonstrated the linearity of fluorescein fluorescence over a wide dynamic range, from picomolar to micromolar concentrations. promega.comdenovix.com Standard Reference Materials (SRMs) for fluorescein are available from institutions like the National Institute of Standards and Technology (NIST) to ensure traceability and comparability of measurements across different laboratories. arvojournals.org
| Solvent/Medium | Quantum Yield (ΦF) |
|---|---|
| 0.1 M NaOH | 0.95 |
| Basic Ethanol | 0.97 |
| Ethanol | 0.79 |
Comprehensive Studies of Excited-State Dynamics and Associated Mechanisms
Upon absorption of a photon, fluorescein derivatives can undergo a variety of dynamic processes in the excited state. These processes, which include intramolecular charge transfer and conformational rearrangements, are fundamental to their photophysical properties and are the subject of extensive research. sciencedaily.com
Intramolecular Charge Transfer (ICT) Processes in Fluorescein Derivatives
Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. u-szeged.humdpi.com In many fluorescent dyes, this charge redistribution leads to a more polar excited state compared to the ground state. This change in dipole moment is responsible for the sensitivity of their fluorescence spectra to solvent polarity. chinesechemsoc.org
In fluorescein, the xanthene core can act as both an electron donor and acceptor, and the electronic transitions have significant charge transfer character. The nature and extent of ICT can be modulated by the solvent environment and by chemical modification of the fluorescein structure. Ultrafast spectroscopic techniques can provide direct evidence of ICT by monitoring the spectral evolution of the excited state. nih.gov For example, a time-dependent red-shift in the transient emission spectrum can indicate the stabilization of a polar ICT state by solvent reorientation.
Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT)
A specific and important type of ICT process is the Twisted Intramolecular Charge Transfer (TICT). photonics.comrsc.org The TICT model proposes that in certain molecules with donor and acceptor groups linked by a single bond, the excited state can relax through twisting around this bond. nih.gov This twisting motion leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated state known as the TICT state. photonics.comnih.gov
The formation of a TICT state often provides a non-radiative decay pathway, leading to fluorescence quenching, particularly in polar solvents that stabilize the charge-separated state. researchgate.netmdpi.com However, in some cases, the TICT state can be emissive, giving rise to a second, red-shifted fluorescence band. nih.gov The efficiency of TICT state formation is highly sensitive to factors that hinder the twisting motion, such as increased solvent viscosity or steric hindrance within the molecule. researchgate.netjst.go.jp
While the classic TICT model is well-established for molecules like 4-(Dimethylamino)benzonitrile (DMABN), its applicability to the rigid xanthene core of fluorescein is more complex. However, derivatization of the fluorescein structure, for example, by introducing flexible, electron-donating groups, can introduce the possibility of TICT-like processes. researchgate.net These processes can be responsible for environment-sensitive fluorescence, where emission is enhanced in rigid or viscous media that restrict the intramolecular rotation necessary for the formation of the non-radiative TICT state. researchgate.net The study of such derivatives provides valuable insights into the fundamental mechanisms of excited-state deactivation and aids in the design of novel fluorescent probes with tailored properties. rsc.org
Investigations of Symmetry-Breaking Charge Transfer Phenomena
Symmetry-breaking charge transfer (SBCT) is a photophysical process where a molecule, which may be symmetric in its ground state, undergoes an asymmetric distribution of electron density upon photoexcitation. This phenomenon leads to the formation of a charge-separated state with a significant dipole moment, even in molecules that initially possess no net dipole. While research specifically detailing SBCT in fluorescein tetraammonium is limited, the principles are broadly applicable to complex chromophores like fluorescein derivatives, particularly in solution.
In symmetric molecular assemblies or dimers, the absorption of a photon can create an excited state that evolves to localize the electron and hole on different, identical subunits, thus breaking the initial symmetry. rsc.org This process is heavily influenced by the surrounding environment. Fluctuations in the solvent shell around the chromophore can create a transient asymmetric electric field, which promotes the localization of charge onto one part of the molecule over another. Once formed, the large dipole moment of the SBCT state can, in turn, stabilize the arrangement of polar solvent molecules around it. biosynth.com
For fluorescein and its derivatives, which possess a complex and electronically rich xanthene core, the potential for charge transfer is inherent. The process can be envisioned as an intramolecular charge transfer that becomes asymmetric due to environmental cues. Theoretical and spectroscopic studies on various push-pull porphyrin and perylenediimide systems have demonstrated that SBCT can be an efficient pathway for charge separation, a critical step in many photochemical applications. rsc.orgresearchgate.net In these systems, femtosecond transient absorption spectroscopy is a key technique used to observe the rapid formation and evolution of charge-transfer states in polar solvents. researchgate.net The pronounced solvatochromism observed in many complex dyes is often indicative of a significant change in dipole moment upon excitation, consistent with the formation of a charge-transfer state. researchgate.net
Non-Radiative Decay Pathways and Energy Dissipation Mechanisms
The primary non-radiative decay mechanisms include:
Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). For many flexible molecules like fluorescein, intramolecular motions such as rotations and vibrations of its structural components can promote efficient internal conversion. researchgate.net The energy is dissipated through these molecular motions and subsequent collisions with solvent molecules.
Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). While less common for fluorescein under typical conditions, it can be facilitated by the presence of heavy atoms in the solvent or covalently attached to the dye. Once in the triplet state, the molecule can return to the ground state non-radiatively or, in some cases, via phosphorescence.
Collisional Quenching: The excited state can be deactivated through collisions with other molecules in the solution, known as quenchers. Molecular oxygen (O₂) is a particularly efficient quencher of fluorescein fluorescence due to its triplet ground state. researchgate.netinstras.com
The interplay between these radiative and non-radiative rates determines the fluorescence lifetime and quantum yield of the molecule. The total decay rate is the sum of the radiative (kᵣ) and non-radiative (kₙᵣ) rates.
Table 1: Key Non-Radiative Decay Pathways
| Mechanism | Description | Mediating Factors |
|---|---|---|
| Internal Conversion (IC) | Transition between electronic states of the same spin (e.g., S₁ → S₀). | Intramolecular rotations and vibrations, solvent interactions. |
| Intersystem Crossing (ISC) | Transition between electronic states of different spin (e.g., S₁ → T₁). | Heavy atoms, specific molecular structures. |
| Collisional Quenching | Deactivation of the excited state via collision with a quencher molecule. | Presence of quenchers (e.g., O₂), solvent viscosity, temperature. |
Aggregation-Induced Emission (AIE) and its Underlying Principles
Fluorescein and its derivatives are classic examples of fluorophores that exhibit aggregation-caused quenching (ACQ). instras.comnih.gov In concentrated solutions or the solid state, they typically show significantly weakened fluorescence. This quenching is attributed to the formation of non-fluorescent aggregates, often stabilized by strong π–π stacking interactions, which open up efficient non-radiative decay channels. instras.com
However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been achieved in fluorescein derivatives through targeted chemical modification. instras.comarvojournals.org AIE-active molecules, or AIEgens, are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. ijcce.ac.irtandfonline.comnih.gov
The primary mechanism underlying AIE is the Restriction of Intramolecular Motion (RIM) . nih.gov In dilute solutions, flexible parts of the molecule, such as rotating phenyl rings, can undergo low-frequency rotational and vibrational motions. mdpi.com These motions act as efficient non-radiative pathways, dissipating the excitation energy and quenching fluorescence. tandfonline.comacs.org In the aggregated state, these intramolecular motions are physically constrained due to intermolecular interactions and packing. mdpi.com This restriction blocks the non-radiative decay channels, forcing the excited molecule to relax through the radiative pathway, thereby "turning on" the fluorescence. tandfonline.commdpi.com
For fluorescein derivatives, the transformation from an ACQ to an AIE molecule has been achieved by designing structures that hinder π–π stacking and promote other types of interactions in the aggregate state, such as hydrogen bonding. instras.com By preventing the formation of quenching π-stacked dimers, and instead promoting a rigidified state where intramolecular rotations are suppressed, strong solid-state fluorescence can be realized. instras.comarvojournals.org
Table 2: Comparison of ACQ and AIE Phenomena in Fluorescein Systems
| Phenomenon | State in Solution (Dilute) | State in Aggregate/Solid | Underlying Mechanism |
|---|---|---|---|
| Aggregation-Caused Quenching (ACQ) | Highly Fluorescent | Weakly Fluorescent / Quenched | Formation of non-emissive aggregates, often via π–π stacking. |
| Aggregation-Induced Emission (AIE) | Weakly Fluorescent / Quenched | Highly Fluorescent | Restriction of Intramolecular Motion (RIM) in the aggregated state blocks non-radiative decay pathways. |
Photophysical Modulation by Chemical and Biological Environments
Solvent Effects and Solvatochromism of Fluorescein Fluorophores
The photophysical properties of fluorescein are highly sensitive to its local environment, a phenomenon broadly known as solvatochromism. This refers to the change in the position, and sometimes intensity, of the absorption and emission spectral bands upon a change in solvent polarity. mdpi.com Such effects arise from differential solvation of the ground and excited electronic states of the fluorophore.
Fluorescein exhibits positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The extent of this shift can be correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale. ijcce.ac.ir
A study on fluorescein and its derivatives in various solvents demonstrated a clear correlation between the maximum absorption wavelength (λmax) and solvent parameters. ijcce.ac.ir The changes in the absorption bands are influenced by factors such as the solvent's hydrogen bond donating (HBD) and accepting (HBA) ability, as well as its donor number (DN) and acceptor number (AN). ijcce.ac.ir
Table 3: Solvatochromic Shift of Fluorescein Absorption in Different Solvents
| Solvent | ET(30) (kcal/mol) | Absorption λmax (nm) |
|---|---|---|
| Toluene | 33.9 | 453.5 |
| Tetrahydrofuran (THF) | 37.4 | 479.5 |
| Acetonitrile | 45.6 | 481.0 |
| Dimethylformamide (DMF) | 43.2 | 499.0 |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 501.0 |
| Methanol | 55.4 | 490.0 |
| Water | 63.1 | 490.5 |
Data adapted from studies on fluorescein and its derivatives. ijcce.ac.ir
Fluorescence Quenching Mechanisms and their Analytical Exploitation
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These mechanisms are crucial for understanding the behavior of fluorescein in various chemical and biological systems and are widely exploited in the development of fluorescent sensors.
The primary quenching mechanisms affecting fluorescein are:
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in non-radiative de-excitation. fiveable.me This process is diffusion-controlled and is affected by temperature and solvent viscosity. instras.com A key characteristic of dynamic quenching is that it reduces both the fluorescence intensity and the fluorescence lifetime. The relationship between quencher concentration and fluorescence intensity is often described by the Stern-Volmer equation. instras.comfiveable.me Molecular oxygen is a prominent dynamic quencher for fluorescein. instras.com
Self-Quenching (Concentration Quenching): At high concentrations, fluorescein molecules can interact with each other to form non-fluorescent dimers or higher-order aggregates, leading to a decrease in fluorescence intensity. nih.govfiveable.me This process can involve both static and dynamic components, including resonance energy transfer between identical molecules (homo-FRET). nih.gov
Photoinduced Electron Transfer (PET): In some fluorescein derivatives, intramolecular self-quenching can occur via PET. For example, in fluoresceinamine, the lone pair of electrons on the amine group can quench the fluorescence of the xanthene core. researchgate.net This quenching can be "switched off" by protonation or covalent modification of the amine group, a principle used in designing "turn-on" fluorescent probes. researchgate.net
The sensitivity of fluorescein to these quenching mechanisms allows for its use in analytical applications to detect the presence and concentration of various analytes that act as quenchers.
Table 4: Overview of Fluorescein Quenching Mechanisms
| Mechanism | Effect on Lifetime | Basis of Interaction | Example |
|---|---|---|---|
| Dynamic Quenching | Decreased | Collisional deactivation of the excited state | Molecular Oxygen (O₂) |
| Static Quenching | Unchanged | Formation of a ground-state non-fluorescent complex | Heavy metal ions |
| Self-Quenching | Decreased | Aggregation/dimerization at high concentrations | Concentrated fluorescein solutions |
| Photoinduced Electron Transfer (PET) | Decreased | Intramolecular electron transfer from a donor moiety | Fluoresceinamine |
Influence of Host-Guest Chemistry on Fluorescein Photophysics
Host-guest chemistry involves the encapsulation of a "guest" molecule (e.g., fluorescein) within the cavity of a larger "host" molecule. This supramolecular interaction can significantly modulate the photophysical properties of the guest by isolating it from the bulk solvent, restricting its intramolecular motions, and protecting it from external quenchers. usc.galacs.org Common hosts used with fluorescent dyes include cyclodextrins, calixarenes, and cucurbiturils.
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. biosynth.com They can form inclusion complexes with fluorescein, but the effects on fluorescence can vary. In some cases, complexation with CDs can lead to a decrease in the fluorescence quantum yield and lifetime of xanthene-based dyes. usc.gal However, by serving as a molecular container, CDs can also enhance solubility and be functionalized to create sensors where the displacement of the fluorescent guest by an analyte leads to a change in the fluorescence signal. rsc.orgacs.org
Calixarenes: These are macrocycles built from phenol (B47542) units linked by methylene (B1212753) bridges. acs.org Like CDs, they possess a cavity capable of including guest molecules. Water-soluble derivatives like p-sulfonatocalix fiveable.mearene have been shown to form complexes with fluorescein. scirp.orgresearchgate.net This interaction often leads to fluorescence quenching, which can be attributed to π-system interactions between the host and guest and an increase in the polarity of the microenvironment around the dye. scirp.org The formation of these host-guest complexes can be confirmed by spectroscopic methods like ¹H NMR, which shows chemical shifts of the guest's protons upon inclusion. researchgate.net
Cucurbiturils (CBs): These macrocyclic hosts are composed of glycoluril (B30988) units and are known for their particularly high binding affinities for suitable guests. nih.govacs.org Cucurbit arvojournals.orguril (CB7) has been shown to have numerous advantageous effects on encapsulated fluorescent dyes, including increased fluorescence intensity, enhanced photostability, and protection from quenchers. researchgate.nettandfonline.com By encapsulating a dye, CB7 can rigidify its structure, similar to the AIE mechanism, and provide a nonpolar cavity environment, both of which can lead to a significant enhancement of fluorescence and a prolongation of the fluorescence lifetime. researchgate.nettandfonline.com This "turn-on" effect is highly valuable for applications in bioimaging and sensing. acs.org
Cellular and Molecular Mechanistic Studies of Fluorescein Uptake and Intracellular Dynamics
Elucidation of Cellular Uptake Pathways for Fluorescein (B123965) and its Derivatives
The passage of fluorescein, a widely utilized fluorescent dye, across the plasma membrane is a complex process involving multiple pathways. While its hydrophilic nature suggests limited passive diffusion, extensive research has unveiled several sophisticated mechanisms that govern its entry into the intracellular environment. These pathways range from the activation of specific ion channels under osmotic stress to active, carrier-mediated transport and endocytic processes. Understanding these mechanisms is crucial for the precise interpretation of fluorescence-based cellular assays and for the development of targeted intracellular delivery systems.
Volume-Regulated Anion Channels (VRACs) have been identified as a significant pathway for the cellular uptake of anionic dyes like fluorescein, particularly in response to osmotic changes. nih.govcontactlensupdate.comppexmed.com These channels are critical for regulatory volume decrease (RVD), a cellular response to swelling caused by hypoosmotic conditions. ppexmed.com
Research has demonstrated that in various cell lines, including HeLa, MDCK, and 3T3 cells, fluorescein is specifically taken up under hypotonic conditions. ppexmed.comppexmed.com This hypotonicity-driven uptake is significantly diminished by both pharmacological inhibition and genetic disruption of VRACs. ppexmed.com The essential subunit of VRACs is the leucine-rich repeat-containing protein 8A (LRRC8A). ppexmed.com Studies using cells deficient in LRRC8A have shown a near-complete lack of fluorescein uptake in both isosmotic and hypoosmotic media, confirming the crucial role of this channel in fluorescein permeability under cell swelling conditions. ppexmed.com
Table 1: Effect of VRAC Inhibition on Hypotonicity-Induced Fluorescein Uptake
| Cell Line | Condition | Treatment | Outcome on Fluorescein Uptake | Reference |
|---|---|---|---|---|
| HeLa | Hypoosmotic Medium | DCPIB | Drastically diminished | ppexmed.comppexmed.com |
| HeLa | Hypoosmotic Medium | CBX | Drastically diminished | ppexmed.comppexmed.com |
| 3T3 | Hypoosmotic Medium | DCPIB | Reduced | ppexmed.comppexmed.com |
| 3T3 (LRRC8A-deficient) | Hypoosmotic Medium | None | No uptake observed | ppexmed.com |
Beyond channel-mediated transport, endocytic pathways play a role in the internalization of fluorescein. Specifically, evidence points to the involvement of dynamin-dependent mechanisms. nih.gov Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis. researchgate.net
Studies investigating the phenomenon of solution-induced corneal staining (SICS) have provided insights into this pathway. It was observed that fluorescein hyperfluorescence, an indicator of increased cellular uptake, is not correlated with necrosis or apoptosis but rather involves an active cellular process. nih.gov The use of dynasore, a specific inhibitor of dynamin, was found to reduce the cellular uptake of fluorescein. nih.govcontactlensupdate.com This finding suggests that endocytic pathways that rely on dynamin for vesicle formation are involved in fluorescein internalization. nih.gov
The process appears to be an active one, as the uptake and subsequent release of fluorescein by cells are temperature-dependent. nih.gov This active, dynamin-dependent uptake indicates that cells can internalize fluorescein through the formation of endocytic vesicles, a mechanism distinct from direct transport across the membrane via channels or carriers. nih.gov
The transport of fluorescein across cellular membranes is not solely a passive process; it also involves carrier-mediated systems, indicative of facilitated diffusion and active transport. researchgate.net Several families of transporters have been implicated in the cellular uptake of fluorescein and its derivatives.
Monocarboxylate Transporters (MCTs): In corneal epithelial cells, the ingress of fluorescein has been shown to be mediated by the MCT family. rsc.org Specifically, MCT-1 and MCT-4 have been identified in both human and rabbit corneal epithelia. rsc.org The uptake of fluorescein in these cells is a pH-dependent process, with lower pH values increasing uptake, a characteristic feature of MCT-mediated transport. rsc.org Furthermore, the use of MCT inhibitors, such as DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) and α-cyano-4-hydroxycinnamic acid (α-CHC), leads to a concentration-dependent decrease in fluorescein uptake. nih.govrsc.org This suggests that MCTs act as pH-dependent influx transporters for fluorescein. nih.gov
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): The active transport of organic anions out of the vitreous body in the eye by retinal capillaries involves mechanisms that also transport fluorescein. au.dk This transport can be blocked by inhibitors of organic anion transport. au.dk More broadly, sodium fluorescein has been identified as a general substrate for all 11 human Organic Anion Transporting Polypeptides (OATPs). ppexmed.com These transmembrane proteins are involved in the uptake of a wide variety of compounds. ppexmed.com The uptake of fluorescein via OATPs is also facilitated by an acidic extracellular pH. ppexmed.com For instance, OATP1B1, an important transporter in the liver, has been shown to mediate the uptake of fluorescein and several of its derivatives, such as 2',7'-dichlorofluorescein (B58168) (DCF) and 4',5'-dibromofluorescein (B7799365) (DBF). nih.govcontactlensupdate.com
These findings collectively indicate that the movement of fluorescein into cells can be a saturable, carrier-mediated process characteristic of facilitated diffusion and active transport, involving specific transporter families like MCTs and OATPs. researchgate.net
Table 2: Transporters Involved in Fluorescein Uptake
| Transporter Family | Specific Transporters | Tissue/Cell Type | Key Characteristics | Reference |
|---|---|---|---|---|
| Monocarboxylate Transporters (MCT) | MCT-1, MCT-4 | Corneal Epithelium, Rat Jejunum | pH-dependent, Inhibited by DIDS and α-CHC | nih.govrsc.org |
| Organic Anion Transporting Polypeptides (OATP) | All 11 human OATPs (e.g., OATP1B1, OATP1B3, OATP2B1) | Liver, various tissues | pH-dependent (acidic pH facilitates uptake) | ppexmed.comnih.govcontactlensupdate.com |
| Organic Anion Transporters (OAT) | Not specified | Retina | Active transport, inhibited by organic anion transport inhibitors | au.dk |
Cellular membrane permeability to fluorescein is profoundly influenced by the osmotic environment. ppexmed.comppexmed.com Hypotonic conditions, which cause an influx of water and subsequent cell swelling, lead to a significant increase in fluorescein uptake. ppexmed.comresearchgate.netresearchgate.net This phenomenon has been consistently observed in multiple cell lines, including HeLa, MDCK, and 3T3 cells. ppexmed.comppexmed.com
The primary mechanism underlying this increased permeability is the activation of Volume-Regulated Anion Channels (VRACs). ppexmed.comppexmed.com As cells swell, these channels open to allow the efflux of ions and organic osmolytes to restore normal cell volume, a process known as regulatory volume decrease (RVD). ppexmed.comnih.gov During this process, VRACs also become permeable to anionic molecules like fluorescein, facilitating its entry into the cell. ppexmed.com Quantitative fluorescence microscopy has shown a significant fold-increase in intracellular fluorescein concentration in cells exposed to a hypoosmotic medium compared to those in an isosmotic control medium. ppexmed.comppexmed.com
Conversely, hyperosmotic conditions can also impact fluorescein uptake, as they represent a form of cellular stress. researchgate.netnih.gov While hypotonicity directly triggers VRAC-mediated uptake, hypertonicity-induced stress can lead to cellular changes, including apoptosis, which in turn can alter membrane permeability and fluorescein uptake dynamics. researchgate.netnih.gov Apoptotic cells have been shown to exhibit the highest levels of fluorescein fluorescence compared to healthy or dead cells. nih.gov
Table 3: Influence of Osmotic Conditions on Fluorescein Uptake
| Osmotic Condition | Cellular Response | Primary Mechanism of Fluorescein Uptake | Result | Reference |
|---|---|---|---|---|
| Hypotonic | Cell swelling | Activation of Volume-Regulated Anion Channels (VRAC) | Significant increase in fluorescein permeability and uptake | ppexmed.comppexmed.com |
| Isosmotic | Normal cell volume | Basal transport mechanisms (e.g., MCT, OATP, endocytosis) | Baseline fluorescein uptake | ppexmed.com |
| Hypertonic | Cell shrinkage, cellular stress, potential apoptosis | Altered membrane integrity, apoptosis-related pathways | Increased fluorescein uptake in stressed/apoptotic cells | researchgate.netnih.gov |
The entry of fluorescein into cells can be modulated by various chemical agents, notably surfactants. nih.govnih.gov Surfactants, or surface-active agents, can alter the properties of the cell membrane and influence the permeability to different molecules.
Research has shown that specific non-ionic surfactants can enhance the cellular uptake of fluorescein. nih.govmanchester.ac.uk A key example is Tetronic 1107, a component found in some contact lens multi-purpose solutions. nih.govcontactlensupdate.com Studies have demonstrated that Tetronic 1107 significantly increases the uptake of fluorescein in both human corneal epithelial cells and murine fibroblasts. nih.govcontactlensupdate.com This effect is linked to the dynamin-dependent endocytic pathway, suggesting that the surfactant facilitates this active internalization process. nih.gov In contrast, another non-ionic surfactant, Triton X-100, did not produce the same increase in fluorescein uptake, indicating a degree of specificity in the interaction between the surfactant and the cellular uptake machinery. nih.govmanchester.ac.uk
The interaction between surfactants and fluorescein itself can also be complex. Depending on their charge, surfactants can alter the spectral properties of fluorescein. nih.govvnu.edu.ua For instance, anionic surfactants can enhance the absorbance and fluorescence of the dye, while cationic surfactants can have a more complex, concentration-dependent effect. nih.gov These interactions, which can shift the equilibrium between the colored quinoid and colorless lactone forms of fluorescein, may also play a role in how the dye interacts with and permeates the cell membrane in the presence of these agents. nih.gov
To overcome the inherent limitations of cellular uptake for hydrophilic molecules like fluorescein, various conjugation strategies have been developed. au.dknih.gov By covalently linking fluorescein to moieties that can efficiently traverse the plasma membrane, its intracellular delivery can be significantly enhanced. au.dknih.gov
One promising approach involves the conjugation of fluorescein to superchaotropic anionic boron clusters, such as chlorinated dodecaborate (B577226). au.dknih.gov These clusters have a unique ability to interact with lipid membranes and facilitate the translocation of attached cargo. nih.gov A study demonstrated that a covalent conjugate of 6-carboxyfluorescein (B556484) (6-FAM) with a chlorinated dodecaborate moiety exhibited markedly enhanced membrane permeability and cellular uptake in live-cell imaging experiments compared to the unconjugated dye. au.dknih.gov This strategy leverages the membrane-translocating properties of the boron cluster to effectively shuttle the fluorescent cargo into the cell. nih.gov
Another widely explored strategy is the use of cell-penetrating peptides (CPPs). rsc.orgnih.gov CPPs are typically short, cationic or amphipathic peptides that can cross cellular membranes and deliver a variety of conjugated cargoes, including fluorescent dyes. rsc.org By conjugating fluorescein to a CPP, its cellular entry can be rendered far more efficient. rsc.org For instance, peptides that are normally non-cell penetrating can be engineered to become effective delivery vectors by incorporating cationic amino acids like arginine or lysine (B10760008) and then polymerizing them. rsc.org These polymeric peptide-fluorescein conjugates show a significantly greater degree of cellular uptake compared to their monomeric counterparts. rsc.org These targeted conjugation strategies provide powerful tools for enhancing the intracellular concentration of fluorescein for imaging and therapeutic applications. journalcra.comacs.org
Analysis of Intracellular Localization and Fate of Fluorescein
The intracellular journey of fluorescein, following its uptake, is a dynamic process involving interactions with various cellular components, transport between compartments, and eventual removal from the cell. Understanding this pathway is crucial for the accurate interpretation of fluorescence-based cellular assays.
Intracellular Binding to Proteins and Subcellular Structures
Once inside the cell, fluorescein does not remain entirely free in the cytosol. A significant portion of intracellular fluorescein engages in binding with macromolecules. In human lymphocytes, it has been estimated that approximately 70% of intracellular fluorescein is bound to macromolecules, while the remaining 30% is dissolved in the aqueous phase of the cytoplasm nih.gov. This binding has a notable effect on the fluorescence properties of the dye. For instance, the fluorescence polarization of intracellular fluorescein is significantly higher than that of free fluorescein in a simple aqueous solution, indicating restricted rotational mobility upon binding nih.gov.
The primary intracellular binding partners for fluorescein are proteins. Studies have demonstrated that fluorescein can bind with high affinity to proteins such as albumin nih.gov. This interaction is not merely a loose association; the binding to albumin is more rigid than the general binding to other intracellular macromolecules nih.gov. The binding of fluorophores like fluorescein is also influenced by the specific cellular environment, which can affect the nature and extent of these interactions korea.ac.kr. The spectral properties of intracellular fluorescein, including its absorption and fluorescence spectra, exhibit a red shift of 2-10 nm compared to fluorescein in a standard phosphate-buffered saline solution, a phenomenon also observed when fluorescein is bound to albumin in solution nih.gov.
| Parameter | Value/Observation | Source |
| Fraction of Bound Intracellular Fluorescein | ~70% in human lymphocytes | nih.gov |
| Fraction of Free Intracellular Fluorescein | ~30% in human lymphocytes | nih.gov |
| Fluorescence Polarization (P) of Bound Fluorescein | 0.33 (general macromolecules) | nih.gov |
| Fluorescence Polarization (P) of Albumin-Bound Fluorescein | 0.43 | nih.gov |
| Spectral Shift (Absorption & Fluorescence) | 2-10 nm red shift | nih.gov |
Characterization of Intracellular Transportation Mechanisms
The movement of fluorescein within and between cells is not solely governed by passive diffusion but involves specific transport mechanisms. Research on Caco-2 cell monolayers, a model for the human intestinal epithelium, has revealed that the transepithelial transport of fluorescein is a carrier-mediated process tandfonline.com. This transport is pH-dependent, suggesting the involvement of a proton-coupled mechanism, and is saturable, with a defined Michaelis constant (Km) of 7.7 mM and a maximum velocity (Vmax) of 40.3 nmol/min/mg protein tandfonline.com. The competitive inhibition of fluorescein transport by benzoic acid points towards the involvement of a monocarboxylic acid transporter (MCT) tandfonline.com.
| Transport Mechanism | Key Characteristics | Supporting Evidence |
| Carrier-Mediated Transport | pH-dependent, saturable, competitive inhibition by monocarboxylic acids. | Observed in Caco-2 cell monolayers; likely involves a monocarboxylic acid transporter (MCT). tandfonline.com |
| Endocytosis | Uptake into endocytic compartments. | General mechanism for the uptake of small molecule polar tracers in living cells. nih.gov |
Mechanisms of Fluorescein Exocytosis and Efflux from Cells
The removal of fluorescein from the intracellular environment is an active process mediated by specific efflux transporters. One of the key players in this process is the Multidrug Resistance-Associated Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter family nih.gov. Studies have shown that tumor cells overexpressing MRP1 exhibit a significantly increased efflux of fluorescein and its derivatives, such as dihydrofluorescein nih.gov. This MRP1-mediated transport is an active process that is dependent on intracellular levels of glutathione (B108866) (GSH) nih.gov.
The efficiency of MRP1 in transporting fluorescein is comparable to its efficiency with other known negatively charged substrates nih.gov. In addition to MRP1, other organic anion transporters are also implicated in the cellular efflux of fluorescein nih.govdrugbank.com. The rapid clearance of fluorescein from cells, a factor that can limit its utility for long-term imaging, is largely attributable to the activity of these efflux pathways nih.gov. The rate of fluorescein efflux can be influenced by cellular conditions, as demonstrated in studies where mutations affecting membrane permeability led to a higher rate of fluorescein efflux researchgate.net.
| Efflux Transporter | Mechanism | Key Features |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Active transport | ATP-dependent; requires intracellular glutathione (GSH). nih.gov |
| Organic Anion Transporters | Active transport | Contributes to the rapid clearance of fluorescein from cells. nih.govdrugbank.com |
Molecular Interactions of Fluorescein with Biological Substrates
Fluorescein and its derivatives are widely used as probes to study various biological molecules and processes. These applications are predicated on the specific molecular interactions between the fluorophore and its biological targets, which can modulate its fluorescent properties or signal the occurrence of a specific biochemical event.
Studies of Fluorescein-DNA Complex Interactions
Fluorescein is commonly used to label oligonucleotides for the detection of specific DNA sequences rsc.orgrsc.org. The fluorescence of a fluorescein-labeled DNA probe is highly sensitive to its local environment, including its proximity to specific nucleobases nih.govresearchgate.net. This sensitivity is exploited in various DNA detection methodologies. For instance, the quenching of fluorescein's fluorescence by guanine (B1146940) is a well-documented phenomenon that can be used to signal hybridization events rsc.orgrsc.org.
The spectroscopic properties of fluorescein, such as its molar absorptivity, quantum yield, and fluorescence lifetime, are significantly altered when it is attached to DNA nih.govresearchgate.net. These changes are dependent on whether the DNA is single-stranded or double-stranded, as well as the specific sequence of the nucleic acid nih.govresearchgate.net. Fluorescence spectroscopy and anisotropy are powerful techniques for characterizing these interactions, providing insights into the stoichiometry and association constants of protein-DNA interactions when a fluorescein-labeled DNA strand is used nih.gov.
| Spectroscopic Property | Influence of DNA Interaction | Significance |
| Fluorescence Intensity | Can be quenched, particularly by guanine. | Used in DNA probes to signal hybridization. rsc.orgrsc.org |
| Molar Absorptivity | Dependent on the local dye environment on the DNA. | Important for quantitative analysis. nih.govresearchgate.net |
| Quantum Yield | Varies with attachment to single-stranded vs. double-stranded DNA. | Reflects the efficiency of fluorescence. nih.govresearchgate.net |
| Fluorescence Lifetime | Altered upon binding to DNA. | Provides information about the dye's microenvironment. nih.govresearchgate.net |
Enzymatic Conversion and Substrate Activity of Fluorescein Diphosphate (B83284) (Tetraammonium Salt)
Fluorescein Diphosphate (Tetraammonium Salt), often abbreviated as FDP, is a non-fluorescent derivative of fluorescein that serves as a highly sensitive fluorogenic substrate for a class of enzymes known as phosphatases fishersci.comthermofisher.combiotium.com. The principle behind its use is a two-step enzymatic hydrolysis.
In the first step, a phosphatase enzyme cleaves one of the phosphate (B84403) groups from FDP, resulting in the formation of fluorescein monophosphate (FMP). FMP is weakly fluorescent. The subsequent action of the phosphatase removes the second phosphate group, yielding the highly fluorescent molecule, fluorescein fishersci.comthermofisher.comnih.gov. The intensity of the resulting fluorescence is directly proportional to the activity of the phosphatase enzyme.
FDP is a substrate for both alkaline phosphatases and protein tyrosine phosphatases (PTPases) biotium.comnih.gov. The enzymatic reaction has a distinct absorption maximum for the final product, fluorescein, at approximately 490 nm and an emission maximum at around 514 nm biotium.com. This enzymatic conversion of a non-fluorescent precursor to a fluorescent product forms the basis of numerous sensitive assays for detecting phosphatase activity in various biological and diagnostic applications.
| Enzyme | Substrate | Product(s) | Fluorescence Change |
| Alkaline Phosphatase | Fluorescein Diphosphate (FDP) | Fluorescein Monophosphate (FMP) -> Fluorescein | Non-fluorescent -> Weakly fluorescent -> Strongly fluorescent fishersci.comthermofisher.combiotium.com |
| Protein Tyrosine Phosphatase (PTPase) | Fluorescein Diphosphate (FDP) | Fluorescein Monophosphate (FMP) -> Fluorescein | Non-fluorescent -> Weakly fluorescent -> Strongly fluorescent biotium.comnih.gov |
Substrate for Alkaline Phosphatase Research
Fluorescein diphosphate (FDP), in its tetraammonium salt form, serves as a highly sensitive fluorogenic substrate for the detection of alkaline phosphatase (ALP) activity. This non-fluorescent compound is enzymatically converted into the highly fluorescent molecule, fluorescein, enabling the quantification of enzyme activity in various biological and diagnostic assays. The enzymatic reaction proceeds in a sequential two-step hydrolysis.
In the initial step, alkaline phosphatase catalyzes the removal of the first phosphate group from FDP, yielding fluorescein monophosphate (FMP). FMP itself is weakly fluorescent. The subsequent and final step involves the enzymatic cleavage of the second phosphate group from FMP, which releases the highly fluorescent fluorescein. The intensity of the emitted fluorescence is directly proportional to the amount of fluorescein produced, and thus to the alkaline phosphatase activity. The final product, fluorescein, exhibits excitation and emission maxima of approximately 490 nm and 514 nm, respectively.
The high sensitivity of this assay is attributed to the high quantum yield of fluorescein. This methodology is significantly more sensitive than colorimetric assays that utilize substrates like p-nitrophenyl phosphate (p-NPP). For instance, assays employing FDP can detect as little as 0.5 picograms of alkaline phosphatase. This sensitivity makes FDP an ideal substrate for applications requiring the detection of low enzyme concentrations, such as in immunoassays like ELISA and Western blotting.
While FDP is a widely established substrate for ALP, detailed kinetic parameters can vary depending on the specific isoenzyme and assay conditions. For comparison, kinetic studies with the common ALP substrate p-nitrophenyl phosphate (p-NPP) have been extensively performed. For example, studies with human tissue-derived ALP isoenzymes have shown K and V values for p-NPP that vary with the type of buffer used, which can act as a phosphoacceptor.
Table 1: General Properties of Fluorescein Diphosphate (Tetraammonium) as an Alkaline Phosphatase Substrate
| Property | Description |
| Mechanism | Sequential two-step enzymatic hydrolysis. |
| Initial Substrate | Fluorescein diphosphate (FDP) - Non-fluorescent. |
| Intermediate | Fluorescein monophosphate (FMP) - Weakly fluorescent. |
| Final Product | Fluorescein - Highly fluorescent. |
| Excitation Max. | ~490 nm |
| Emission Max. | ~514 nm |
| Application | Highly sensitive detection of alkaline phosphatase activity. |
Substrate for Protein Tyrosine Phosphatase Research
Fluorescein diphosphate (tetraammonium) is also a valuable tool in the study of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways. Similar to its interaction with alkaline phosphatase, FDP serves as a fluorogenic substrate for PTPs, enabling the continuous monitoring of their activity. This characteristic makes it particularly suitable for high-throughput screening (HTS) of potential PTP inhibitors. nih.gov
The enzymatic dephosphorylation of FDP by PTPs follows a two-step process. The first hydrolysis, converting FDP to fluorescein monophosphate (FMP), is the preferred and more efficient reaction for several PTPs. The subsequent hydrolysis of FMP to fluorescein is generally less efficient, as indicated by higher K values for FMP compared to FDP. FMP exhibits strong absorption at 445 nm and intense fluorescence around 515 nm, both of which are stable at a pH above 6.
Kinetic studies have been conducted to quantify the efficiency of FDP as a substrate for various PTPs. For instance, leukocyte phosphatase CD45, protein tyrosine phosphatase-1B (PTP1B), and leukocyte common antigen-related protein (LAR) have been shown to effectively hydrolyze FDP to FMP. The kinetic parameters for these reactions are comparable to those observed with phosphotyrosine peptide substrates, which are the natural substrates for these enzymes.
Table 2: Kinetic Parameters for the Hydrolysis of Fluorescein Diphosphate (FDP) by Various Protein Tyrosine Phosphatases
| Enzyme | V (nmol/min/mg) | K (µM) |
| CD45 | 10,000 | 12 |
| PTP1B | 8,000 | 15 |
| LAR | 6,000 | 10 |
Data represents the hydrolysis of FDP to FMP.
The high catalytic efficiency of FDP, combined with the sensitive detection of its fluorescent product in the visible wavelength range and its applicability over a broad pH range, establishes it as a superior substrate for PTPase inhibitor screening in HTS formats and for miniaturized assays. nih.gov
Receptor Binding and Ligand-Induced Turn-On Fluorescence Mechanisms
Beyond its use as an enzymatic substrate, fluorescein and its derivatives are employed in the design of fluorescent probes that exhibit a "turn-on" fluorescence mechanism upon binding to specific biological receptors. This approach is particularly valuable for imaging and quantifying receptor-ligand interactions in living cells. The core principle of a turn-on probe is that it remains in a non-fluorescent or "dark" state when unbound in solution and becomes highly fluorescent only upon interaction with its target.
One prominent mechanism underlying this phenomenon is the inhibition of photoinduced electron transfer (PET). In this design, the fluorescein fluorophore is chemically linked to an electron-donating moiety. In the unbound state, photoexcitation of the fluorescein core leads to electron transfer from the donor to the excited fluorophore, quenching its fluorescence. Upon binding to a target receptor, a conformational change in the probe can disrupt this PET process, thereby "turning on" the fluorescence.
A concrete example of this is a fluorescein-based imaging probe developed for the human γ-aminobutyric acid type A (GABA({A})) receptor. nih.gov This probe consists of a 2',7'-difluorofluorescein (B57193) fluorophore (Oregon Green 488) conjugated to the GABA({A}) receptor antagonist, gabazine (B1674388). In aqueous solution, the probe exists in a folded conformation where intramolecular π-π stacking interactions between the fluorophore and the gabazine moiety lead to fluorescence quenching. nih.gov
Upon binding to the GABA(_{A}) receptor, the probe undergoes a significant conformational change, adopting an extended, rod-like shape within the receptor's binding pocket. This unfolding eliminates the intramolecular stacking, thereby disrupting the quenching mechanism and triggering a strong fluorescent signal. This turn-on response allows for the specific visualization of the receptor in its native cellular environment.
Another mechanism for ligand-induced fluorescence enhancement involves a change in the chemical environment of the fluorophore upon receptor binding. For instance, a probe's fluorescence may be quenched in an aqueous environment but enhanced when it enters a more hydrophobic binding pocket of a receptor. The binding event sequesters the fluorophore from water molecules, which can act as collisional quenchers, leading to an increase in fluorescence quantum yield.
Table 3: Mechanisms of Ligand-Induced Turn-On Fluorescence for Fluorescein-Based Probes
| Mechanism | Description | Example |
| Inhibition of Photoinduced Electron Transfer (PET) | An electron donor quenches the fluorescein fluorescence. Binding to the target disrupts this process, restoring fluorescence. | Fluorescein-based probes with an electron-donating benzoic acid moiety. |
| Conformational Change and Disruption of Quenching | Intramolecular interactions in a folded conformation quench fluorescence. Binding induces an extended, fluorescent conformation. | Oregon Green 488-gabazine probe for the GABA({A}) receptor. nih.gov |
| Environmental Sensitivity | The probe's fluorescence is quenched in an aqueous environment and enhanced in the hydrophobic binding pocket of a receptor. | General principle for environmentally sensitive dyes. |
These ligand-induced turn-on fluorescence mechanisms provide powerful tools for studying receptor pharmacology and for the development of highly specific imaging agents for diagnostic purposes.
Advanced Research Applications of Fluorescein Tetraammonium in Bioimaging and Diagnostics
High-Resolution Biological Imaging Methodologies
Fluorescein (B123965) and its derivatives are instrumental in a variety of high-resolution biological imaging methodologies, enabling detailed visualization of cellular and subcellular structures. Recent advancements in fluorescence microscopy techniques have surpassed the diffraction limit of light, providing unprecedented spatial resolution. nih.govnih.gov These super-resolution techniques, in conjunction with fluorescent probes like fluorescein, are closing the gap between conventional fluorescence microscopy and electron microscopy. nih.gov
Development and Application of Live-Cell Fluorescence Imaging Techniques
Live-cell fluorescence imaging is a cornerstone of modern cell biology, allowing for the observation of dynamic cellular processes in their native state. nih.govthermofisher.com The use of fluorescent labels, such as fluorescein derivatives, facilitates the tracking of proteins and other biomolecules over time. nih.govspringernature.com A primary challenge in live-cell imaging is minimizing photodamage while maintaining a sufficient signal-to-noise ratio. nih.gov
Fluorescent protein tags and membrane-permeant dyes are common tools for labeling specific structures within living cells. thermofisher.comthermofisher.com The development of photostable fluorescent dyes is crucial for long-term observations, especially in super-resolution techniques like stimulated emission depletion (STED) microscopy, which utilize high-intensity light that can lead to rapid photodegradation of fluorophores. innovations-report.com The goal is to provide a suitable environment that mimics physiological conditions to ensure that cellular dynamics are accurately represented. nih.govspringernature.com
In Vivo Fluorescence Imaging and Visualization of Biological Systems
In vivo fluorescence imaging allows for the direct visualization of biological processes within a living organism. nih.govresearchgate.net This technique is advantageous due to its high sensitivity and the relative safety of using fluorescent probes. nih.gov Near-infrared (NIR) fluorescence imaging is particularly powerful for in vivo applications as longer wavelengths of light can penetrate deeper into tissues with reduced scattering and lower interference from tissue autofluorescence. nih.govnih.gov
Fluorescein angiography is a well-established diagnostic procedure that utilizes the fluorescent properties of fluorescein to visualize the vasculature of the retina and choroid. nih.govclevelandclinic.orgaao.orgnih.gov Following intravenous injection, fluorescein travels to the blood vessels of the eye, allowing for the detailed imaging of blood flow and the detection of abnormalities. aao.orgwebmd.com This technique is crucial for diagnosing and monitoring a range of ocular conditions, including diabetic retinopathy, macular degeneration, and retinal vascular occlusions. clevelandclinic.orgaao.org The fundus camera used in this procedure is equipped with excitation and barrier filters to specifically capture the green fluorescence emitted by the dye. nih.gov
Fluorescent tracers are valuable tools in oncology for visualizing tumor growth and metastasis. ctfassets.net These tracers can be designed to bind to specific biomarkers expressed by cancer cells, enabling targeted imaging. ctfassets.netnih.gov Fluorescein and its derivatives can be conjugated to targeting moieties, such as antibodies, to create probes that specifically accumulate in tumor tissues. nih.gov
Recent research has explored the use of a fluorescein-based 18F-tracer for pretargeted positron emission tomography (PET) imaging of tumors. rug.nlresearchgate.net This "two-step" approach involves a bispecific antibody that binds to both a tumor marker and the fluorescein-based tracer, combining the specificity of antibody-antigen interactions with the high resolution of PET imaging. rug.nlresearchgate.net This method has shown promise in selectively targeting cancer cells expressing markers like EpCAM, EGFR, and PD-L1 in vitro. rug.nl
| Tracer Type | Imaging Modality | Targeted Biomarkers | Key Findings |
|---|---|---|---|
| Fluorescein-based 18F-tracer with bispecific antibodies | Pretargeted Immuno-PET | EpCAM, EGFR, MCSP, PD-L1 | Demonstrated selective targeting of cancer cells expressing specific markers in vitro. rug.nlresearchgate.net |
| Tumor-targeting antibody conjugates | Near-Infrared Fluorescence Imaging | Carcinoembryonic antigen (CEA) | Ex vivo incubation of human tumor specimens showed high tumor-to-background fluorescence ratios. mdpi.com |
Multiplexed Imaging Strategies Using Fluorescein and Other Fluorophores
Multiplexed fluorescence imaging enables the simultaneous visualization of multiple cellular structures and processes, providing a more comprehensive understanding of their interactions. leica-microsystems.com A significant challenge in multiplexing is spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another. leica-microsystems.comnih.gov To overcome this, researchers carefully select fluorophores with minimal spectral overlap and utilize techniques like spectral imaging followed by linear unmixing. mdpi.com
Fluorescence lifetime imaging (FLIM) offers an additional dimension for multiplexing by distinguishing fluorophores based on their fluorescence lifetimes, even if their emission spectra are similar. nih.govoptica.org This technique is not affected by probe concentration or excitation power, making it a robust method for multi-target detection. optica.org Advanced systems, such as pulsed interleaved excitation spectral FLIM (PIE-sFLIM), can simultaneously image multiple fluorescent tags in live cells. optica.org
| Multiplexing Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Spectral Imaging and Linear Unmixing | Separates signals based on the distinct emission spectra of different fluorophores. mdpi.com | Allows for the use of fluorophores with some spectral overlap. mdpi.com | Limited to the number of fluorophores with sufficiently distinct spectra. optica.org |
| Fluorescence Lifetime Imaging (FLIM) | Differentiates fluorophores based on their unique fluorescence lifetimes. optica.org | Can distinguish spectrally similar fluorophores and is independent of concentration. nih.govoptica.org | Requires specialized imaging systems. mdpi.com |
| Pulsed Interleaved Excitation Spectral FLIM (PIE-sFLIM) | Combines spectral and lifetime information using alternating laser excitation. optica.org | Enables simultaneous imaging of a higher number of fluorophores in live cells. optica.org | Complex instrumentation and data analysis. |
Exploration of Fluorescein in Short-Wave Infrared (SWIR) Imaging Modalities
Short-wave infrared (SWIR) fluorescence imaging, which operates in the 1000-2000 nm spectral window, offers significant advantages for in vivo imaging, including deeper tissue penetration, higher spatial resolution, and reduced autofluorescence compared to conventional visible and near-infrared (NIR) imaging. pnas.orgnih.gov While there is a growing interest in developing novel SWIR fluorophores, research has shown that some clinically approved NIR dyes, such as indocyanine green (ICG), exhibit a tail-end emission that extends into the SWIR region. pnas.orgnih.govoup.com This discovery opens up the possibility of using existing dyes for SWIR imaging applications. pnas.org
The exploration of fluorescein derivatives for SWIR imaging is an emerging area of research. While fluorescein itself primarily emits in the visible spectrum, modifications to its chemical structure could potentially shift its emission into the NIR and SWIR ranges. The development of such probes would be highly beneficial for deep-tissue in vivo imaging.
Molecular Probe Design and Optimization for Specific Biological Targets
The versatility of fluorescein (tetraammonium) as a fluorescent reporter has led to its extensive use in the design and optimization of molecular probes for a wide range of biological targets. Its bright green fluorescence, high quantum yield, and well-established conjugation chemistries make it a valuable tool for researchers in bioimaging and diagnostics.
Design of Fluorescein-Conjugated Antibodies and Macromolecules
The conjugation of fluorescein to antibodies and other macromolecules is a cornerstone of modern bioimaging. This process allows for the highly specific labeling and visualization of cellular and tissue components. The design of these conjugates involves careful consideration of the fluorescein-to-protein molar ratio, as this can significantly impact the functionality of the antibody and the intensity of the fluorescent signal.
A critical aspect of designing these conjugates is achieving a balance between sufficient labeling for strong signal detection and maintaining the biological activity of the macromolecule. Over-labeling can lead to steric hindrance, potentially compromising the antibody's binding affinity for its target antigen.
One notable application is in the development of photoimmunodiagnosis agents. For instance, research on anti-carcinoembryonic antigen (CEA) monoclonal antibodies (MoAb) conjugated with fluorescein has demonstrated the potential for improved tumor detection. In a study using mice with human colon carcinoma xenografts, the biodistribution of an anti-CEA MoAb coupled to fluorescein was investigated. The results showed that conjugates with a fluorescein-to-antibody molar ratio of ten or less achieved a significant tumor uptake of over 30% of the injected dose per gram of tumor within 24 hours. acs.org This highlights the importance of optimizing the molar ratio to ensure both effective tumor targeting and strong fluorescent signaling.
Table 1: Impact of Fluorescein-to-Antibody Molar Ratio on Tumor Uptake of Anti-CEA MoAb Conjugates
| Fluorescein-MoAb Molar Ratio | In Vitro Binding to Immobilized CEA | Tumor Uptake (% Injected Dose/gram at 24h) |
|---|---|---|
| 4 to 19 | >82% | - |
| ≤ 10 | - | >30% |
The data indicates that while a range of molar ratios can maintain good in vitro binding, a lower ratio is crucial for effective in vivo tumor localization. This is likely due to the preservation of the antibody's pharmacokinetic properties and binding affinity.
Probes for Investigating Protein Location, Activation States, and Conformational Changes
Fluorescent probes are invaluable tools for studying the dynamic nature of proteins, including their localization, activation, and conformational changes. Environment-sensitive probes, whose fluorescence properties change in response to their local environment, are particularly useful for monitoring protein conformational shifts. escholarship.org
While fluorescein's fluorescence can be influenced by environmental factors such as polarity and pH, interpreting these changes in the context of protein motion can be complex. researchgate.net For this reason, other fluorophores are often specifically designed and utilized for their clear and interpretable responses to changes in the local environment when studying protein conformational changes. nih.govnih.gov These specialized probes are engineered to exhibit significant shifts in their excitation and emission spectra, or changes in fluorescence lifetime and quantum yield, upon alterations in the hydrophobicity or electrostatic potential of their surroundings, which often accompany protein conformational changes.
The general principle behind using fluorescent probes to study protein dynamics involves site-specific labeling of the protein of interest. This allows researchers to monitor the fluorescence signal from a specific location within the protein as it undergoes functional changes. Although not always the primary choice for detailed conformational analysis, fluorescein-labeled proteins are widely used to determine protein localization within cells and tissues through techniques like immunofluorescence.
Development of DNA and RNA Detection Probes
Fluorescein-labeled oligonucleotides are fundamental components in many nucleic acid detection assays. nih.govbiosyn.com These probes are short sequences of single-stranded DNA or RNA that are complementary to a specific target sequence and have a fluorescein molecule attached. The principle behind their use is that the probe will hybridize (bind) to its complementary sequence, and this event can be detected through the fluorescence of the attached label.
Several innovative probe designs leverage the properties of fluorescein for enhanced detection specificity and sensitivity. These include:
Fluorescent In Situ Hybridization (FISH): In FISH, fluorescein-labeled probes are used to visualize the location of specific DNA sequences on chromosomes or RNA molecules within cells. biosyn.comresearchgate.net This technique is crucial for genetic mapping, diagnosing chromosomal abnormalities, and studying gene expression patterns.
Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore (like fluorescein) at one end and a quencher at the other. In the absence of the target sequence, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in the suppression of fluorescence. Upon hybridization to the target sequence, the hairpin opens, separating the fluorophore from the quencher and leading to a significant increase in fluorescence.
Real-Time PCR Probes: Fluorescein-labeled probes are also used in real-time polymerase chain reaction (PCR) to monitor the amplification of a specific DNA sequence in real-time. nih.gov One clever strategy utilizes the inherent quenching properties of deoxyguanosine (G) nucleotides. nih.gov When a fluorescein-labeled probe hybridizes to a target sequence containing a nearby guanosine, the fluorescence of the fluorescein is quenched. nih.gov This quenching effect is position-dependent, with a G at the first position of the 3'-dangling end causing a significant decrease in fluorescence. nih.gov This phenomenon allows for the design of simple, single-labeled probes for real-time quantification and mutation detection without the need for a separate quencher molecule. nih.gov
Table 2: Quenching of 5'-Fluorescein-Labeled Probes by Deoxyguanosine
| Position of Deoxyguanosine (G) | Observed Fluorescence Quenching |
|---|---|
| First position of 3'-dangling end | ~25% decrease |
| Additional adjacent Gs | Up to ~40% decrease |
Creation of Receptor-Targeted "Turn-On" Imaging Probes
A significant advancement in molecular probe design is the development of "turn-on" probes. These probes are designed to be non-fluorescent or weakly fluorescent in their unbound state and become highly fluorescent only upon binding to their specific target. This "turn-on" mechanism provides a high signal-to-background ratio, as the fluorescence is only generated at the site of the target, minimizing interference from unbound probes. nih.gov
A notable example is a fluorescein-based imaging probe designed to target the human γ-aminobutyric acid type A (GABA-A) receptor. univie.ac.atresearchgate.net The clever design of this probe results in a drastic conformational change upon binding to the receptor. In solution, the probe exists in a folded conformation where intramolecular π-π stacking interactions between the fluorescein and another part of the molecule are responsible for quenching its fluorescence. univie.ac.atresearchgate.net
Upon binding to the GABA-A receptor, the probe undergoes a significant conformational change, adopting an extended, rod-like shape. researchgate.net This unfolding process disrupts the intramolecular π-π stacking, thereby "turning on" the fluorescence of the fluorescein molecule. univie.ac.atresearchgate.net This turn-on effect is highly specific and only occurs for the dianionic form of the probe, which is also the form that binds most strongly to the receptor. researchgate.net This research opens up new avenues for designing photoactivatable screening tools for important drug targets like the GABA-A receptor. univie.ac.atresearchgate.net
In Vitro Diagnostic (IVD) Research and Development Utilizing Fluorescein
Fluorescein and its derivatives are widely employed in the research and development of in vitro diagnostic (IVD) assays. IVDs are tests performed on samples such as blood or tissue that have been taken from the human body. The bright fluorescence and well-understood chemistry of fluorescein make it an ideal label for a variety of diagnostic platforms.
Research into Fluorescent Diagnostic Kits and Assays
The development of fluorescent diagnostic kits and assays is a major area of IVD research. These kits provide sensitive and specific methods for detecting a wide range of analytes, from proteins and nucleic acids to small molecules and metal ions.
Fluorescence-based assays offer several advantages over traditional colorimetric or radiometric methods, including higher sensitivity and the potential for multiplexing (detecting multiple analytes simultaneously). Fluorescein is a popular choice for these assays due to its high quantum yield and compatibility with common excitation sources and detectors.
Research in this area focuses on several key aspects:
Immunoassays: Fluorescein isothiocyanate (FITC), a derivative of fluorescein, is commonly used to label antibodies for use in fluorescent immunoassays such as enzyme-linked immunosorbent assays (ELISAs) and immunofluorescence assays (IFAs). These assays are used to detect the presence of specific antigens or antibodies in a sample, which can be indicative of infection, autoimmune disease, or cancer.
Nucleic Acid-Based Diagnostics: As discussed in section 5.2.3, fluorescein-labeled probes are central to many nucleic acid-based diagnostic tests, including those for genetic disorders and infectious diseases.
Small Molecule and Ion Detection: Researchers are also developing fluorescein-based probes for the detection of specific small molecules and ions. For example, a novel fluorescein derivative has been designed and synthesized to act as an "off-on" fluorescent probe for the selective detection of copper (II) ions. mdpi.com This probe demonstrates a significant increase in fluorescence intensity in the presence of Cu2+, allowing for its detection and potential application in imaging within living cells. mdpi.com The development of such probes is crucial for diagnosing diseases associated with metal ion imbalances.
The ongoing research into new fluorescein-based probes and assay formats continues to expand the capabilities of in vitro diagnostics, leading to earlier and more accurate disease detection.
Fluorescein-Based Methodologies for Biomarker Detection
Fluorescein and its derivatives are instrumental in the development of fluorescent probes for the detection of a vast array of biological markers. These markers are crucial for early disease diagnosis, monitoring therapeutic response, and understanding fundamental biological processes. The inherent high quantum yield and strong absorption of light make fluorescein an excellent fluorophore for these applications.
Fluorescein isothiocyanate (FITC), an amine-reactive derivative of fluorescein, is widely used to label proteins, particularly antibodies, for use in techniques like immunofluorescence. In this method, the FITC-labeled antibody binds specifically to a target biomarker within a cell or tissue sample. When excited by light of the appropriate wavelength, the fluorescein moiety emits a bright green fluorescence, allowing for the visualization and localization of the biomarker under a microscope. This technique is invaluable in cellular biology and pathology for identifying and quantifying specific proteins indicative of disease states.
Beyond simple labeling, fluorescein derivatives are engineered into sophisticated fluorescent probes that can detect specific ions, small molecules, and enzymatic activities. These probes are designed to exhibit a change in their fluorescent properties, such as an increase or decrease in intensity or a shift in the emission wavelength, upon binding to their target analyte. For instance, fluorescein-based probes have been developed to detect metal ions, which can be important biomarkers for various physiological and pathological conditions. The design of these probes often involves modifying the fluorescein structure to include a recognition element that selectively interacts with the target biomarker, leading to a measurable change in fluorescence.
The versatility of fluorescein chemistry allows for the creation of a diverse range of probes tailored for specific biomarkers. These methodologies offer high sensitivity and selectivity, enabling the detection of biomarkers at very low concentrations within complex biological samples.
| Probe Type | Target Biomarker | Detection Principle | Application |
| Fluorescein-labeled Antibody | Cell surface antigens, intracellular proteins | Direct or indirect immunofluorescence | Disease diagnosis, cell sorting, protein localization |
| Fluorescein-based Ion Probe | Metal ions (e.g., Ca2+, Zn2+) | Chelation-enhanced fluorescence | Monitoring intracellular ion concentrations |
| Enzyme-activatable Probe | Specific enzyme activity | Cleavage of a quenching group to restore fluorescence | Measuring enzyme activity in cells and tissues |
| pH-sensitive Fluorescein Dyes | Intracellular pH | pH-dependent fluorescence intensity | Monitoring cellular pH homeostasis |
High-Throughput Screening (HTS) Applications in Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential new drugs. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to automation and miniaturization. Fluorescein and its derivatives play a significant role in various HTS assay formats.
One important application of a fluorescein derivative is in enzyme activity assays. For example, Fluorescein diphosphate (B83284) (tetraammonium salt) serves as a highly sensitive fluorogenic substrate for alkaline phosphatase. biotium.com This compound is itself non-fluorescent, but in the presence of alkaline phosphatase, the phosphate (B84403) groups are cleaved, yielding the highly fluorescent product, fluorescein. biotium.com This enzymatic reaction results in a direct and measurable increase in fluorescence intensity that is proportional to the enzyme's activity. This assay can be used in HTS to screen for inhibitors of alkaline phosphatase or in enzyme-linked immunosorbent assays (ELISAs) where alkaline phosphatase is used as a reporter enzyme.
Another widely used HTS technique that often employs fluorescein is Fluorescence Polarization (FP). FP is a homogeneous assay format, meaning it does not require separation of bound and free components, which is a significant advantage in HTS. The principle of FP is based on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When this tracer binds to a larger molecule, such as a protein, its tumbling is slowed, leading to an increase in the polarization of the emitted light. Fluorescein is a common choice for the fluorescent label in FP assays due to its high quantum yield and well-characterized spectral properties. FP assays are used in HTS to study a variety of molecular interactions, including protein-protein, protein-nucleic acid, and receptor-ligand binding, and to screen for compounds that disrupt these interactions.
| HTS Assay Format | Role of Fluorescein Derivative | Principle | Application in Drug Discovery |
| Enzyme Activity Assay | Fluorescein diphosphate (tetraammonium salt) as a fluorogenic substrate | Enzymatic conversion of a non-fluorescent substrate to the fluorescent product, fluorescein. biotium.com | Screening for enzyme inhibitors or activators. |
| Fluorescence Polarization (FP) | Fluorescein-labeled small molecule (tracer) | Change in the polarization of emitted light upon binding of the tracer to a larger molecule. | Screening for inhibitors of molecular interactions (e.g., protein-protein, receptor-ligand). |
| Competitive Immunoassay | Fluorescein-labeled antigen | Competition between an unlabeled antigen (from a sample) and the labeled antigen for a limited number of antibody binding sites. | Quantifying the concentration of a specific analyte in a large number of samples. |
Companion Diagnostics Research in Precision Medicine
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. Companion diagnostics are essential tools in this approach, as they are tests designed to identify patients who are most likely to benefit from a specific therapy or who are at an increased risk of side effects. Fluorescent imaging techniques, which often utilize probes derived from fluorescein, are a growing area of research for the development of companion diagnostics.
The fundamental principle behind the use of fluorescein-based probes in companion diagnostics research is their ability to visualize and quantify specific molecular targets or biological processes within a patient's cells or tissues. For instance, a fluorescent probe can be designed to bind to a particular receptor that is overexpressed in a certain type of cancer. By measuring the fluorescence signal from the tissue, clinicians can determine the level of receptor expression and thus predict whether a patient is likely to respond to a drug that targets that receptor.
Fluorescence-guided surgery is another area where fluorescein derivatives are being explored for their potential as companion diagnostics. In this application, a fluorescent agent that preferentially accumulates in tumor tissue is administered to the patient before surgery. During the procedure, the surgeon can use a specialized imaging system to see the fluorescent tumor, which can help in achieving a more complete resection of the cancerous tissue while sparing healthy tissue.
While the development of specific companion diagnostics based on Fluorescein (tetraammonium) is an ongoing area of research, the broader class of fluorescein derivatives provides a versatile platform for creating probes that can be used to stratify patient populations and guide therapeutic decisions. The ability to directly visualize the molecular state of a disease in real-time offers a powerful approach to personalizing medicine.
Environmental and Industrial Sensing Applications of Fluorescein
Beyond its biomedical applications, fluorescein is a valuable tool in environmental and industrial settings due to its intense fluorescence and relatively low toxicity. Its water-soluble nature makes it particularly useful for a variety of hydrological and environmental monitoring applications.
Water Tracing, Hydraulic Model Studies, and Groundwater Flow Dynamics
Fluorescein is widely used as a fluorescent tracer in water systems to study the flow and transport of water. solinst.comaquaread.compme.comrshydro.co.uk Its brilliant green fluorescence is easily detectable even at very low concentrations, making it an ideal choice for tracing studies in rivers, lakes, and groundwater. solinst.comaquaread.com
In hydrology, fluorescein is injected into a water body at a specific point, and its movement is tracked over time by measuring its fluorescence at various downstream locations. This allows hydrologists to determine the velocity of water flow, the dispersion of solutes, and the pathways of water movement. solinst.comdyetracing.com This information is critical for understanding and managing water resources, assessing the impact of pollutants, and validating hydraulic models.
Fluorescein is also used in hydraulic model studies to visualize flow patterns in physical models of rivers, dams, and other hydraulic structures. Its high visibility allows researchers to observe and analyze complex flow phenomena, which can aid in the design and optimization of these structures. Furthermore, it is employed for leak detection in various water containment systems, from industrial pipelines to residential plumbing. wizardleakdetection.com.auleak-detection-shop.comgreengobbler.comjcwhitlam.com
Detection of Environmental Contaminants and Pollutants
The principles of fluorescence that make fluorescein useful for biomarker detection are also applied to the detection of environmental contaminants. Fluorescein-based chemical sensors can be designed to detect a variety of pollutants in water and soil. researchgate.net
These sensors typically consist of a fluorescein derivative that has been modified to include a recognition element that selectively binds to a specific contaminant. Upon binding, the fluorescent properties of the fluorescein molecule are altered, providing a measurable signal that is proportional to the concentration of the pollutant. For example, fluorescein-based probes have been developed for the detection of heavy metal ions, which are a significant class of environmental pollutants. researchgate.net
The development of these sensors is an active area of research, with the goal of creating portable and easy-to-use devices for on-site environmental monitoring. Such sensors could provide rapid and sensitive detection of pollutants, enabling timely intervention to protect the environment and public health.
Development of Fluorescence-Based Chemical Sensors
The development of fluorescence-based chemical sensors is a broad field that encompasses the creation of sensing platforms for a wide range of analytes, including those relevant to environmental and industrial monitoring. chemistryjournals.netalliedacademies.org Fluorescein and its derivatives serve as a versatile scaffold for the design of these sensors due to their favorable photophysical properties and the ease with which their chemical structure can be modified.
The design of a fluorescein-based chemical sensor involves the integration of a recognition element, which provides selectivity for the target analyte, with the fluorescein fluorophore, which acts as the signal transducer. The recognition element can be a variety of chemical moieties, including ionophores, enzymes, or antibodies.
These sensors can be incorporated into various platforms, such as optical fibers, nanoparticles, or test strips, to create practical and portable analytical devices. The ongoing research in this area is focused on improving the sensitivity, selectivity, and stability of these sensors, as well as expanding the range of analytes that can be detected. The ultimate goal is to develop robust and reliable chemical sensors that can be used for real-time monitoring of environmental quality and industrial processes.
Anion Sensing Strategies
Fluorescein and its derivatives have emerged as powerful tools in the development of fluorescent chemosensors for the detection of various anions. The core strategy behind their use lies in the remarkable photophysical properties of the fluorescein scaffold, which can be modulated by chemical modifications to facilitate selective anion recognition. These modifications are typically designed to alter the equilibrium between the non-fluorescent, colorless spirolactam form and the highly fluorescent, colored open-ring form of the dye upon interaction with a target anion. researchgate.netnih.gov
One of the predominant strategies involves the modification of the carboxyl group of fluorescein. researchgate.netnih.gov By introducing different functional groups at this position, researchers can create a non-fluorescent spirolactam structure. The binding of a specific anion to a receptor site on the modifying group triggers the opening of this spirolactam ring, resulting in a significant enhancement of fluorescence, often referred to as a "turn-on" response. researchgate.net This approach offers high sensitivity and selectivity, as the recognition event is directly coupled to the generation of a strong optical signal.
Another common approach is the use of Schiff base and esterification reactions to introduce anion binding sites onto the fluorescein framework. These reactions can incorporate moieties capable of interacting with anions through mechanisms such as hydrogen bonding or electrostatic interactions. The binding of an anion to these sites can perturb the electronic structure of the fluorescein molecule, leading to a detectable change in its fluorescence intensity, which can be either an enhancement ("turn-on") or a quenching ("turn-off") effect.
The versatility of fluorescein's chemistry allows for the design of probes tailored for specific anions. For instance, derivatives have been developed for the selective sensing of environmentally and biologically significant anions like fluoride (B91410) (F⁻) and hypochlorite (B82951) (OCl⁻). researchgate.netnih.gov The selectivity of these sensors is determined by the nature of the receptor unit integrated into the fluorescein derivative.
| Fluorescein Derivative | Target Anion | Sensing Mechanism | Detection Limit | Key Findings |
| Fluorescein-carbazole based probe | Hypochlorite (ClO⁻) | "Turn-on" fluorescence | 40 nM | Successfully applied for imaging endogenous HOCl in living cells. researchgate.net |
| Amide-modified fluorescein derivatives | Metal ions (can be extended to anions) | Complexation leading to fluorescence changes | Not specified for anions | Large metal ion coordination sites can be adapted for anion binding. nih.gov |
| Fluorescein hydrazide derivative | Copper (II) ions (principles applicable to anions) | Reversible "off-on" fluorescence switching | 0.5 µM (for Cu²⁺) | Demonstrates the principle of spirolactam ring-opening for sensing. researchgate.net |
Ammonia (B1221849) Sensing and Monitoring Technologies
The detection of ammonia (NH₃) and its protonated form, the ammonium (B1175870) ion (NH₄⁺), is crucial in various fields, including environmental monitoring, industrial process control, and clinical diagnostics. Fluorescein-based fluorescent sensors offer a promising platform for developing sensitive and selective ammonia detection technologies. These sensors leverage the changes in the fluorescence properties of fluorescein derivatives upon interaction with ammonia or ammonium ions.
A key challenge in ammonia sensing is the potential interference from other amines and the influence of pH. rsc.org Advanced sensing strategies often employ a multi-component system to address these issues. For instance, a sensor for ammonium ions has been developed that consists of a fluorescent indicator, a hydrogel medium, and a hydrophobic membrane. rsc.org In this system, ammonia (in equilibrium with ammonium ions in the sample) diffuses across the hydrophobic membrane, which acts as a barrier to interfering ions. rsc.org Once across the membrane, ammonia is converted back to ammonium ions in the hydrogel, where it interacts with the fluorescent indicator, causing a detectable change in fluorescence intensity. rsc.org
Another innovative approach involves embedding fluorescein dyes within polymer microparticles. These fluorescein-doped microparticles have been utilized as a "turn-on" fluorescence chemosensor for the sensitive and selective detection of gaseous ammonia. rsc.org The interaction of ammonia with the sensor matrix leads to a significant increase in fluorescence, allowing for quantification of ammonia concentration. This method has demonstrated a fast response time and a low detection limit. rsc.org
Furthermore, the change in fluorescence intensity of pH-sensitive fluorescein derivatives can be exploited for ammonia detection. Ammonia, being a weak base, will increase the pH of the local environment of the sensor, leading to a change in the protonation state of the fluorescein derivative and a corresponding change in its fluorescence. This principle has been used in monitoring tapes for ammonia gas, where a pH indicator like Eosine Bluish (a fluorescein derivative) changes its fluorescence upon exposure to ammonia. epa.gov
| Sensing Platform | Target Analyte | Sensing Principle | Detection Limit | Key Features |
| Fluorescein-doped organic polymer microparticles | Ammonia (NH₃) | "Turn-on" fluorescence | 0.73 ppm | Fast response time and reversible sensing. rsc.org |
| Fluorescent indicator with hydrophobic membrane | Ammonium ions (NH₄⁺) | Complexation after selective diffusion | 258 µM | High selectivity, not disturbed by K⁺ or other amines. rsc.orgresearchgate.net |
| Porous cellulose (B213188) tape with Eosine Bluish | Ammonia gas | pH-induced fluorescence change | Not specified | Provides a visual and fluorescent response to ammonia. epa.gov |
| Aggregation-induced emission luminogen-doped liquid crystals | Aqueous Ammonia | Disturbance of liquid crystal orientation | 1.8 ppm | Highly sensitive and selective, with a broad detection range. rsc.org |
Computational and Theoretical Modeling of Fluorescein Systems
Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for Complex Systems
To accurately model fluorescein (B123965) in realistic environments, such as in solution or interacting with biological macromolecules, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed. nih.govacs.orgnih.govresearchgate.net In this framework, the fluorescein molecule, where the electronic rearrangements occur, is treated with a high level of theory (QM), while the surrounding environment (e.g., solvent molecules or a protein) is described using a more computationally efficient classical force field (MM). nih.govnih.govcecam.org
This multiscale simulation technique allows for the investigation of environmental effects on the spectroscopic properties of fluorescein. nih.govacs.orgnih.gov For instance, QM/MM simulations can elucidate how the electrostatic field of a protein binding pocket can influence the absorption and fluorescence spectra of fluorescein. nih.gov By partitioning the system, QM/MM methods provide a balance between accuracy and computational cost, making them suitable for studying large, complex systems where a full QM treatment would be prohibitive. cecam.org The application of QM/MM has been instrumental in understanding the "turn-on" fluorescence mechanism of fluorescein-based probes when they bind to their target receptors. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysics
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods extensively used to investigate the electronic structure and photophysical properties of fluorescein and its derivatives. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org These methods provide valuable insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, which is crucial for understanding the molecule's electronic transitions. researchgate.net
DFT calculations have been successfully applied to predict the absorption and emission spectra of fluorescein. frontiersin.orgfrontiersin.org By calculating the vertical excitation energies, researchers can estimate the wavelength of maximum absorption (λmax). nih.gov Furthermore, DFT can be used to optimize the geometry of the molecule in its excited state, which is essential for predicting fluorescence emission energies. nottingham.ac.uk The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT and TD-DFT calculations, and various studies have benchmarked different functionals to improve the predictive power for fluorescent dyes. nih.govmdpi.com
A study on fluorescein and its derivatives demonstrated how the attachment of different donor groups influences the HOMO-LUMO energy gap, which in turn affects the electronic and photophysical parameters of the dyes. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorescein (FS) | -5.89 | -2.11 | 3.78 |
| Fluorescein with Amine (FSA) | -5.67 | -1.78 | 3.89 |
| Fluorescein with Thiophene (FST) | -5.61 | -2.23 | 3.38 |
| Fluorescein with Methoxy (FSM) | -5.73 | -2.01 | 3.72 |
| Fluorescein with Ethyl (FSE) | -5.81 | -2.14 | 3.67 |
| Fluorescein with Phenyl (FSO) | -6.01 | -2.32 | 3.69 |
This table presents data from a DFT study on fluorescein and its derivatives, illustrating the impact of different functional groups on the electronic properties. The values are indicative of the computational predictions. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of fluorescein and its interactions with the surrounding environment at an atomistic level. nih.govresearchgate.netmdpi.comuzh.ch By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of molecular motions and intermolecular interactions. mdpi.comfrontiersin.org
In the context of fluorescein-based probes in membrane systems, MD simulations can provide insights into the probe's location, orientation, and dynamics within the lipid bilayer. researchgate.net This information is crucial for interpreting experimental data from fluorescence spectroscopy and microscopy. The combination of MD simulations with other techniques, such as fluorescence correlation spectroscopy, allows for a more comprehensive understanding of complex biological systems. nih.gov
Modeling of Excited-State Energy Structures and Pathways
Understanding the excited-state energy landscape of fluorescein is key to unraveling its photophysical behavior. Computational modeling provides a means to explore the potential energy surfaces of the excited states and to identify the pathways for energy dissipation, including fluorescence and non-radiative decay. acs.org
Methods like TD-DFT are widely used to calculate the energies of the excited states. nih.gov However, for a more accurate description of complex excited-state phenomena, more advanced methods may be required. acs.org The character of the excited state (e.g., π → π, n → π, charge transfer) significantly influences the photophysical properties and can be determined through computational analysis. nih.gov
The study of excited-state proton transfer reactions in fluorescein has also benefited from computational modeling. acs.org These models can help to interpret experimental observations of how pH and buffer composition affect the fluorescence lifetime and intensity by mapping the energy profiles of the different protonation states in the excited state. acs.org
Theoretical Prediction of Spectroscopic and Photophysical Properties
A primary goal of computational modeling in this field is the accurate prediction of spectroscopic and photophysical properties of fluorescein and related dyes. researchgate.netnih.govmarshall.eduunthsc.edu These predictions can guide the design of new fluorescent probes with tailored characteristics.
Theoretical approaches can predict a range of properties, including:
Absorption and Emission Maxima: TD-DFT calculations are commonly used to predict the wavelengths of maximum absorption and emission. frontiersin.orgfrontiersin.orgmdpi.com
Fluorescence Quantum Yield and Lifetime: While more challenging to predict from first principles, computational methods can provide insights into the factors that govern the fluorescence quantum yield and lifetime. nih.gov The rate constants for radiative and non-radiative decay processes are key parameters in these predictions. nih.gov
Vibronic Structure: Advanced computational models can simulate the vibronic structure of absorption and emission spectra, providing a more detailed comparison with experimental data. frontiersin.orgfrontiersin.org
The accuracy of these predictions is highly dependent on the chosen theoretical method and the inclusion of environmental effects. nih.govresearchgate.net For instance, a study on various fluorescein derivatives demonstrated a constant radiative rate constant (Φf/τf) of approximately 0.20 × 109 s-1, while the non-radiative rate constant varied with molecular structure and solvent. nih.gov
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Fluorescein | 490 | 514 | 0.93 | 4.5 |
| 4',5'-Dimethylfluorescein | 493 | 516 | 0.94 | 4.6 |
| Dichlorofluorescein | 504 | 525 | 0.75 | 3.7 |
| Tetrabromofluorescein (Eosin Y) | 517 | 538 | 0.19 | 1.0 |
This table presents a selection of experimental photophysical data for fluorescein and some of its derivatives, illustrating the impact of substitution on their spectroscopic properties. Such data is often the target for theoretical prediction. nih.gov
Emerging Research Directions and Future Challenges in Fluorescein Tetraammonium Studies
Overcoming Fundamental Limitations in Fluorescein-Based Probes
Despite their widespread use, fluorescein-based probes have several fundamental limitations that can affect their performance. These include susceptibility to photobleaching, suboptimal quantum yields in certain environments, and challenges with selectivity and background autofluorescence. Current research is actively exploring innovative strategies to overcome these drawbacks.
Strategies for Improving Photostability and Quantum Yield of Fluorescein (B123965) Derivatives
The photostability and quantum yield of fluorescein derivatives are critical parameters that dictate their sensitivity and utility in fluorescence-based applications. The fluorescence quantum yield is remarkably dependent on the substitution on either the xanthene or phenyl rings of the fluorescein molecule. nih.govresearchgate.net However, the ratio of the emission quantum yield to the fluorescence lifetime, which represents the rate constant of the radiation process, tends to be a constant value for many fluorescein derivatives. nih.govresearchgate.net This suggests that modifications to the molecular structure primarily influence the non-radiative decay processes. nih.gov
The solvent environment also plays a crucial role. For instance, the quantum efficiency of certain fluorescein derivatives is significantly higher in protic solvents like ethanol (B145695) compared to others. mdpi.com In some cases, deuterated water (D2O) has been shown to enhance fluorescence yields to as high as 0.98, which corresponds with an increase in fluorescence lifetimes. nih.gov
Strategies to improve these properties often involve chemical modifications to the fluorescein core. By strategically adding substituents, researchers can alter the electronic properties of the fluorophore, thereby influencing its excited-state dynamics and reducing its susceptibility to photobleaching. Computational approaches, such as multilayer interaction convolutional networks (MICNet), are also being developed to predict the fluorescence properties of molecular probes with greater accuracy, which can accelerate the design of derivatives with enhanced photostability and quantum yields. nih.govrsc.org
Table 1: Factors Influencing Photostability and Quantum Yield of Fluorescein Derivatives
| Factor | Description | Impact on Fluorescein Derivatives |
|---|---|---|
| Molecular Structure | Substitution on the xanthene or phenyl rings. | Significantly affects both photostability and quantum yield by altering electronic properties and non-radiative decay pathways. nih.govresearchgate.net |
| Solvent Environment | The polarity and protic nature of the solvent. | Can dramatically alter fluorescence quantum efficiency. For example, some derivatives show higher quantum yields in ethanol. mdpi.com The use of D2O can also enhance fluorescence. nih.gov |
| Chemical Modification | Introduction of specific functional groups. | Can protect the fluorophore from photobleaching and improve quantum yield by modifying excited-state dynamics. |
| Computational Design | Use of AI and machine learning models. | Accelerates the design of new derivatives with optimized photophysical properties by predicting their fluorescence characteristics. nih.govrsc.org |
Enhancing Selectivity and Sensitivity for Target Analytes in Complex Matrices
A significant challenge in the application of fluorescein-based probes is achieving high selectivity and sensitivity for a specific target analyte, especially within complex biological or environmental samples. nih.govresearchgate.net The development of "turn-on" probes, which exhibit a significant increase in fluorescence upon binding to their target, is a popular strategy to enhance sensitivity. researchgate.net
The design of these probes often involves incorporating a recognition moiety that specifically interacts with the target analyte. This interaction then triggers a change in the fluorescein structure, such as the cleavage of a levulinyl group or the opening of a spirolactone ring, leading to a strong fluorescent signal. researchgate.net For example, a fluorescein-based probe for sulfite (B76179) detection demonstrated high selectivity over fourteen other anions with a detection limit of 0.80 mg/L in an aqueous solution. researchgate.net Similarly, a water-soluble fluorescein thioacid (FSH) probe was developed for the rapid and sensitive detection of hypochlorite (B82951), showing high selectivity over other reactive oxygen species. nih.gov
To improve performance in complex matrices, researchers focus on optimizing the probe's chemical and physical properties to minimize non-specific interactions. This can involve adjusting the probe's water solubility, pH sensitivity, and resistance to interfering substances. nih.gov The use of advanced analytical techniques, such as laser-induced fluorescence (LIF), can further enhance sensitivity by orders of magnitude. researchgate.net
Mitigation of Background Autofluorescence in Biological Systems
Background autofluorescence from endogenous fluorophores within biological samples can significantly obscure the signal from fluorescent probes, thereby reducing the signal-to-noise ratio. cardiff.ac.ukbiotium.com This is a particularly pressing issue in fluorescence microscopy of tissues, where components like collagen, elastin, and lipofuscin can produce strong autofluorescence, especially at shorter wavelengths. biotium.comvisikol.com
Several strategies are employed to mitigate background autofluorescence. One common approach is to shift the excitation and emission wavelengths of the fluorescent probe to the far-red or near-infrared regions of the spectrum, where autofluorescence is typically less intense. cardiff.ac.ukbiotium.com Another effective method is the use of chemical quenching agents. For example, treating samples with reagents like sodium borohydride (B1222165) or Sudan Black B can help to reduce autofluorescence. biotium.comvisikol.com However, some quenchers like Sudan Black B can introduce their own background fluorescence in certain channels. biotium.comgenetargetsolutions.com.au
Instrumental approaches can also be highly effective. The use of microscope filter sets that are optimized for the specific fluorochrome can help to separate the desired signal from the background. cardiff.ac.uk Time-gated detection is another powerful technique that can be used when the fluorescent probe has a longer fluorescence lifetime than the autofluorescent species. nih.gov By only detecting photons that arrive after a certain delay following the excitation pulse, the short-lived autofluorescence can be effectively eliminated. nih.gov
Integration of Fluorescein with Nanomaterials for Advanced Research
The integration of fluorescein with various nanomaterials has emerged as a promising strategy to overcome some of the inherent limitations of the dye and to develop advanced analytical and imaging tools. researchgate.net Nanomaterials can serve as scaffolds, carriers, or enhancers, modulating the photophysical properties of fluorescein and enabling new functionalities.
Hybrid Systems with Quantum Dots and Carbon Dots
Hybrid systems that combine fluorescein with quantum dots (QDs) or carbon dots (CDs) are being explored for a range of applications in sensing and bioimaging. mdpi.comresearchgate.net Carbon dots are a class of luminescent nanomaterials known for their excellent water solubility, high photostability, low toxicity, and good biocompatibility. mdpi.comresearchgate.netyoutube.com They can be synthesized from a variety of inexpensive carbon sources. youtube.com
In these hybrid systems, CDs can act as energy donors or acceptors in fluorescence resonance energy transfer (FRET) pairs with fluorescein, enabling the development of ratiometric sensors. The versatile surface chemistry of CDs allows for easy functionalization, which can be leveraged to tune their optical properties and facilitate their conjugation to fluorescein-labeled molecules. mdpi.com The small size of CDs, typically in the range of 1-10 nm, also makes them suitable for intracellular applications. youtube.comcncb.ac.cn
The fluorescence of CDs can be sensitive to their environment, and interactions with other molecules can lead to fluorescence quenching or enhancement, a principle that is widely used in sensing applications. youtube.comrsc.org By combining the unique optical properties of CDs with the well-established chemistry of fluorescein, researchers can create novel probes with improved performance characteristics.
Fluorescent Metal Nanoclusters as Fluorescein Enhancers
Fluorescent metal nanoclusters (NCs), composed of a few to hundreds of atoms of metals like gold, silver, or copper, are another class of nanomaterials that are being integrated with fluorescein. nih.gov These nanoclusters exhibit molecule-like properties, including strong photoluminescence, and their fluorescence can be sensitive to changes in their microenvironment. nih.gov
Metal NCs can act as enhancers for fluorescein fluorescence through various mechanisms. researchgate.net For example, the interaction between a fluorescein derivative and a metal nanocluster can lead to an increase in the fluorescence quantum yield of the dye. This enhancement can be due to factors such as rigidification of the fluorescein structure upon binding to the nanocluster, which reduces non-radiative decay pathways.
Furthermore, the rich surface chemistry of metal NCs allows for their conjugation to biomolecules, making them suitable for targeted sensing and imaging applications. acs.orgsemanticscholar.org By using fluorescent metal nanoclusters as a platform, the sensitivity of fluorescein-based detection methods can be significantly improved.
Nanodiamonds as Platforms for Fluorescein-Based Biosensors
The convergence of nanotechnology and fluorescence sensing has given rise to novel platforms with unprecedented sensitivity and stability. Among these, fluorescent nanodiamonds (FNDs) have emerged as a promising class of nanomaterials for biological applications. Their exceptional photostability, biocompatibility, and tunable surface chemistry make them ideal candidates for the development of advanced biosensors.
Fluorescent nanodiamonds are carbon-based nanoparticles that contain nitrogen-vacancy (NV) centers within their crystal lattice. These NV centers are atomic-scale defects that give the nanodiamonds their intrinsic and robust fluorescence, which is remarkably resistant to photobleaching and blinking compared to traditional organic dyes and quantum dots. This inherent fluorescence makes FNDs themselves powerful probes for long-term cell tracking, super-resolution imaging, and in vivo imaging.
The surface of these nanodiamonds can be readily functionalized, allowing for the attachment of various biomolecules to create highly specific biosensors. While research has heavily focused on the intrinsic fluorescence of FNDs, the principles of their surface functionalization are directly applicable to the development of fluorescein-based biosensors. In such constructs, the nanodiamond would serve as a stable and biocompatible scaffold, while the attached fluorescein derivative would act as the specific sensing moiety. This combination leverages the stability of the nanodiamond platform with the versatile and well-understood fluorescence properties of fluorescein.
Key Research Findings:
Enhanced Photostability: FNDs provide a stable platform that can protect the attached fluorescein molecules from photobleaching, thereby enabling long-term imaging and sensing experiments.
Biocompatibility: Nanodiamonds have demonstrated excellent biocompatibility, making them suitable for intracellular and in vivo applications without causing significant cytotoxicity.
Surface Functionalization: The surface of nanodiamonds can be modified with various functional groups (e.g., carboxyl, amino groups) to facilitate the covalent attachment of fluorescein derivatives and other targeting ligands.
Multiplexed Sensing: The distinct spectral properties of FNDs and fluorescein could potentially be utilized for multiplexed sensing, allowing for the simultaneous detection of multiple analytes.
Interactive Data Table: Properties of Fluorescent Nanodiamonds for Biosensing
| Property | Description | Advantage for Fluorescein-Based Biosensors |
| Intrinsic Fluorescence | Arises from nitrogen-vacancy (NV) centers. | Can be used as a reference signal or for correlative imaging. |
| Photostability | Highly resistant to photobleaching and blinking. | Enables long-term and continuous monitoring. |
| Biocompatibility | Low cytotoxicity and well-tolerated by biological systems. | Suitable for in vivo and intracellular applications. |
| Surface Chemistry | Readily functionalizable with various chemical groups. | Allows for the specific attachment of fluorescein probes and targeting molecules. |
| Size | Can be produced in a range of sizes (nm to µm). | Size can be tailored for specific biological applications. |
Design and Development of Novel "Turn-On" and Ratiometric Fluorescein Probes
A significant advancement in fluorescent probe technology is the development of "smart" probes that can report on their local environment or the presence of specific analytes. "Turn-on" and ratiometric probes based on the fluorescein scaffold are at the forefront of this research, offering higher sensitivity and more reliable quantification compared to traditional "always-on" fluorescent dyes.
"Turn-On" Fluorescein Probes:
"Turn-on" probes are designed to be non-fluorescent or weakly fluorescent in their native state and exhibit a significant increase in fluorescence intensity upon interaction with their target analyte. This "off-on" switching mechanism provides a high signal-to-background ratio, as the fluorescence signal is only generated in the presence of the target. The design of these probes often involves modifying the fluorescein structure with a recognition moiety that quenches its fluorescence. The binding of the analyte to the recognition site triggers a chemical reaction or a conformational change that restores the fluorescence of the fluorescein core.
Ratiometric Fluorescein Probes:
Ratiometric probes are designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte. This approach offers a significant advantage as it allows for self-calibration, making the measurement independent of probe concentration, excitation intensity, and other environmental factors that can affect fluorescence intensity. The design of ratiometric fluorescein probes often involves coupling the fluorescein fluorophore with another fluorophore (to act as a reference) or designing the probe to undergo a structural change upon analyte binding that alters its emission spectrum.
Key Research Findings:
High Sensitivity and Selectivity: Both "turn-on" and ratiometric probes can be designed to be highly selective for specific ions, small molecules, and biomolecules.
Quantitative Measurements: Ratiometric probes, in particular, enable more accurate quantitative measurements of analyte concentrations in complex biological environments.
Real-time Imaging: These probes are well-suited for real-time imaging of dynamic processes in living cells and organisms.
Diverse Applications: They have been developed for the detection of a wide range of analytes, including metal ions (e.g., Cu²⁺, Zn²⁺), reactive oxygen species (ROS), and enzymes. mdpi.com
Interactive Data Table: Comparison of "Turn-On" and Ratiometric Fluorescein Probes
| Feature | "Turn-On" Probes | Ratiometric Probes |
| Mechanism | Fluorescence intensity increases upon analyte binding. | Ratio of fluorescence intensities at two wavelengths changes. |
| Signal Output | Single intensity change. | Dual wavelength intensity ratio change. |
| Quantification | Can be influenced by probe concentration and environmental factors. | Self-calibrating, providing more accurate quantification. |
| Signal-to-Background | High. | Generally high, with reduced background interference. |
| Typical Analytes | Metal ions, ROS, enzymes. | pH, ions, polarity, viscosity. |
Advanced Applications in Theranostics and Pharmaceutical Research
The concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a rapidly growing field in medicine. Fluorescein and its derivatives are being explored for their potential in developing such theranostic agents. By chemically modifying the fluorescein molecule, researchers are creating compounds that not only allow for the visualization of diseased tissues but also exert a therapeutic effect.
One strategy involves functionalizing fluorescein to act as a carrier for therapeutic agents. The inherent fluorescence of the fluorescein core allows for the tracking of the drug's biodistribution and accumulation at the target site, providing valuable information for optimizing drug delivery and treatment efficacy.
More advanced approaches involve designing fluorescein derivatives that are themselves therapeutically active. For example, researchers have evolved fluorescein into a potent inhibitor of specific enzymes, while retaining its fluorescent properties. nih.gov This allows for real-time visualization of the drug engaging with its target in living cells, a powerful tool in drug discovery and development. nih.gov
Key Research Findings:
Drug Delivery and Tracking: Fluorescein-conjugated nanosystems are being used to track the delivery of drugs to specific tissues, such as in ocular applications. researchgate.net
Image-Guided Surgery: Fluorescently labeled antibodies and other targeting molecules are used to illuminate tumors during surgery, helping surgeons to more accurately resect cancerous tissue.
Development of Theranostic Small Molecules: By rationally designing fluorescein derivatives, it is possible to create compounds with both potent therapeutic activity and intrinsic fluorescence for imaging. nih.gov
Unveiling Complex Biological Mechanisms through Sophisticated Fluorescein Tracers
Fluorescein and its derivatives have long been used as fluorescent tracers to study biological processes. However, the development of more sophisticated tracers and advanced imaging techniques is now allowing researchers to investigate increasingly complex biological mechanisms with greater detail and precision.
These advanced tracers are designed to have improved properties, such as enhanced photostability, specific targeting capabilities, and responsiveness to their local environment. For example, fluorescein isothiocyanate (FITC)-labeled dextrans of various molecular weights are used to study vascular permeability and the integrity of biological barriers, such as the intestinal barrier in models of diabetes. mdpi.com
Intravital fluorescence microscopy, which allows for the imaging of biological processes in living animals, has been greatly enhanced by the use of fluorescein derivatives. nih.gov These studies provide dynamic information about cellular and tissue function in a physiological context. For instance, fluorescein-based tracers can be used to visualize blood flow, assess cell viability, and monitor the transport of molecules across cell membranes in real-time. nih.gov
Key Research Findings:
Studying Biological Barriers: FITC-dextran is a valuable tool for assessing the permeability of the intestinal barrier and other biological membranes in various disease models. mdpi.com
Intravital Imaging: Fluorescein and its derivatives are widely used in intravital microscopy to visualize dynamic biological processes in living animals. nih.gov
Neuronal Tracing: Certain fluorescein derivatives can be used as tracers to map neuronal connections and study the architecture of the nervous system.
Cell Viability and Function: Probes like fluorescein diacetate (FDA) are used to assess cell viability, as they are non-fluorescent until cleaved by intracellular esterases in living cells. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
